Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)/t29-,30-,31-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-MEROQGEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a key biotinylation reagent utilized in solid-phase peptide synthesis (SPPS). This modified lysine (B10760008) derivative allows for the precise incorporation of a biotin (B1667282) label at a specific site within a peptide sequence. The biotin moiety is attached to the lysine side chain via a 6-carbon atom spacer (ε-aminocaproyl), which serves to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin. The N-α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based peptide synthesis strategies.[1] This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Core Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental procedures.
| Property | Value |
| CAS Number | 160158-05-4[1][2][3][4][5] |
| Molecular Formula | C₃₇H₄₉N₅O₇S[1][2][4] |
| Molecular Weight | 707.88 g/mol [1][3] |
| Appearance | White to off-white or slight yellow to beige powder[1] |
| Purity | ≥90.0% (HPLC), ≥98% (TLC)[1] |
| Solubility | Soluble in DMF (may require up to 10% to ensure ideal solubility).[1] It is recommended to use NMP or NMP/DMSO as solvents for Fmoc-Lys(biotin)-OH and its derivatives. |
| Storage | -20°C[2][4] or 2-30°C[1] |
Applications in Research and Drug Development
The primary application of this compound is in the synthesis of biotin-labeled peptides. These labeled peptides are invaluable tools in various research and drug development areas:
-
Affinity Purification: Biotinylated peptides can be used to isolate and purify their binding partners from complex biological mixtures using avidin or streptavidin-conjugated resins.
-
Immunoassays and Histochemistry: The high-affinity interaction between biotin and streptavidin provides a sensitive detection method in techniques like ELISA, Western blotting, and immunohistochemistry.
-
Receptor Localization and Trafficking Studies: By tracking the biotin label, researchers can study the localization, movement, and internalization of peptide ligands and their receptors.
-
Drug Delivery: The biotin tag can be used to target drugs to specific cells or tissues that express biotin receptors.
-
Biosensor Development: this compound can be utilized in the development of ferrocene-based biosensors.[4]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc solid-phase peptide synthesis.
I. Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for synthesizing a biotinylated peptide using this compound is depicted in the diagram below.
Caption: Workflow for Fmoc solid-phase peptide synthesis incorporating a biotinylated lysine.
II. Detailed Protocol for Incorporation of this compound
This protocol assumes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA (2-4 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF followed by DCM and dry the resin under vacuum.
III. Cleavage and Deprotection
Procedure:
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
IV. Purification of the Biotinylated Peptide
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired biotinylated peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final biotinylated peptide as a white fluffy powder.
Logical Relationships in Biotinylated Peptide Applications
The utility of peptides synthesized with this compound is based on the highly specific and strong interaction between biotin and avidin/streptavidin. This relationship enables a variety of downstream applications.
Caption: Logical flow from synthesis to application of biotinylated peptides.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 4. technoprocur.cz [technoprocur.cz]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: Structure, Properties, and Application in Biotinylated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-(biotinyl-ε-aminocaproyl)-L-lysine, a crucial reagent for the targeted biotinylation of synthetic peptides. This document will delve into its chemical structure, physical and chemical properties, and provide a detailed protocol for its application in solid-phase peptide synthesis (SPPS). The information presented is intended to equip researchers and professionals in drug development and life sciences with the necessary knowledge for the effective utilization of this versatile molecule.
Core Structure and Properties
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a modified lysine (B10760008) derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a biotin (B1667282) molecule linked via an ε-aminocaproic acid spacer. This specific arrangement offers key advantages in peptide synthesis: the acid-labile Fmoc group allows for selective deprotection and incorporation into a growing peptide chain, while the biotin moiety, separated by a flexible spacer, remains available for strong and specific binding to avidin (B1170675) or streptavidin.[1][2]
The structural components are visualized in the diagram below:
Caption: Molecular components of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₉N₅O₇S | [3] |
| Molecular Weight | 707.88 g/mol | |
| CAS Number | 160158-05-4 | [3] |
| Appearance | White to slightly yellow powder | |
| Purity (HPLC) | ≥90.0% | |
| Purity (TLC) | ≥98% | |
| Solubility | Soluble in DMF, DMSO; low solubility in water | |
| Storage Temperature | -20°C | [3] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insight into its structure and potential impurities. The synthesis generally involves a multi-step process:
-
Protection of Lysine: The α-amino group of L-lysine is first protected with the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.
-
Coupling of the Spacer: The ε-amino group of the Fmoc-protected lysine is then coupled to ε-aminocaproic acid.
-
Biotinylation: Finally, the terminal amino group of the ε-aminocaproyl spacer is acylated with biotin, typically using an activated form of biotin such as biotin-NHS ester.
The logical flow of this synthesis is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific site within a peptide sequence.
Materials and Reagents
-
This compound
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or PyBOP
-
Base: DIEA (N,N-Diisopropylethylamine) or collidine
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ether for precipitation
Step-by-Step Protocol for Biotinylated Peptide Synthesis
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Incorporation of this compound:
-
Follow the standard Fmoc deprotection protocol (Step 2) to expose the N-terminal amine of the growing peptide chain.
-
Prepare the activation mixture for this compound as described in Step 3. Due to potential solubility issues, ensure the compound is fully dissolved, which may require gentle warming or the use of a DMF/DMSO co-solvent system.[2]
-
Add the activated biotinylated lysine to the resin and proceed with the coupling reaction as in Step 3.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The experimental workflow for incorporating the biotinylated lysine into a peptide is illustrated below:
Caption: Workflow for incorporating this compound in SPPS.
Applications in Research and Drug Development
The ability to introduce biotin at a specific site in a peptide sequence with high efficiency makes this compound an invaluable tool in various applications:
-
Affinity Chromatography: Biotinylated peptides can be immobilized on avidin or streptavidin-conjugated supports for the purification of interacting proteins or other binding partners.
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated peptides can serve as probes that are detected with high sensitivity using enzyme-conjugated streptavidin.
-
Receptor Localization and Trafficking Studies: By attaching a fluorescently labeled streptavidin to a biotinylated peptide ligand, the localization and movement of its receptor on or within cells can be visualized.[4]
-
Drug Delivery and Targeting: The high affinity of the biotin-avidin interaction can be exploited to target drugs or imaging agents to specific tissues or cells that have been pre-targeted with an avidin-conjugated antibody.
References
In-Depth Technical Guide: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a crucial reagent for the site-specific biotinylation of synthetic peptides. This document outlines its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in studying protein-protein interactions.
Core Compound Data
This compound is a derivative of the amino acid lysine, modified with three key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a biotin (B1667282) molecule, and an ε-aminocaproyl spacer. The Fmoc group provides a stable, base-labile protecting group essential for stepwise peptide synthesis. The biotin moiety serves as a high-affinity tag for detection, purification, and immobilization, while the aminocaproyl spacer arm reduces steric hindrance between the biotin tag and the peptide, facilitating interactions with avidin (B1170675) or streptavidin.[1][2]
| Property | Value | References |
| Molecular Weight | 707.88 g/mol | [1][2] |
| Molecular Formula | C₃₇H₄₉N₅O₇S | [3] |
| CAS Number | 160158-05-4 | [3] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | -20°C | [3] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to introduce a biotin label at a specific position within a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support resin.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and IPA.
-
-
Incorporation of this compound:
-
Following a deprotection step to expose the N-terminal amine of the growing peptide chain, prepare the coupling solution for the biotinylated lysine.
-
Due to potential solubility limitations of this compound in DMF, a solvent mixture of DMF and NMP or the use of NMP alone is recommended.
-
Dissolve this compound (1.5-3 equivalents), HOBt (1.5-3 equivalents), and HBTU (1.5-3 equivalents) in the chosen solvent. Add DIPEA (3-6 equivalents).
-
Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary.
-
Wash the resin thoroughly with DMF and IPA.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Pull-Down Assay for Protein-Protein Interaction Studies
This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.
Materials:
-
Synthesized and purified biotinylated peptide
-
Control (non-biotinylated or scrambled) peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential interacting proteins
-
Binding buffer (e.g., PBS with 0.1% NP-40)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)
-
Protease and phosphatase inhibitors
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads in binding buffer.
-
Wash the beads with binding buffer according to the manufacturer's instructions, typically involving several cycles of resuspension and separation (using a magnet for magnetic beads or centrifugation for agarose).
-
-
Peptide Immobilization:
-
Incubate the washed streptavidin beads with the biotinylated peptide (and the control peptide in a separate tube) in binding buffer for 1-2 hours at 4°C with gentle rotation. This allows the high-affinity interaction between biotin and streptavidin to occur.
-
Wash the beads several times with binding buffer to remove any unbound peptide.
-
-
Protein Binding:
-
Add the cell lysate (supplemented with protease and phosphatase inhibitors) to the peptide-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the peptide and its binding partners.
-
-
Washing:
-
Separate the beads from the lysate.
-
Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the interactions.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.
-
For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A diagram illustrating the cyclical process of Fmoc-based solid-phase peptide synthesis.
Pull-Down Assay Workflow
Caption: A schematic of the experimental workflow for a pull-down assay using a biotinylated peptide.
References
A Technical Guide to Site-Specific Biotinylation using Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the principles and applications of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a key reagent for the site-specific incorporation of a biotin (B1667282) label into synthetic peptides. The guide covers the core chemical principles, experimental protocols, and the advantages of utilizing this reagent in research and development.
Introduction to Biotinylation and this compound
Biotinylation is a fundamental biochemical technique used to attach biotin to proteins, peptides, and other biomolecules.[1] The exceptionally high affinity between biotin (Vitamin H) and proteins like avidin (B1170675) and streptavidin forms the basis for numerous applications in detection, purification, and immobilization.[1][2]
This compound is a modified lysine (B10760008) amino acid derivative designed for straightforward incorporation into peptides during Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). It provides a robust method for producing peptides with a biotin label at a precise, predetermined position within the sequence.
The molecule's structure consists of three key components:
-
N-α-Fmoc group: A base-labile protecting group on the alpha-amino group of lysine, essential for its use in standard Fmoc SPPS protocols.
-
Lysine backbone: The amino acid scaffold that is integrated into the growing peptide chain.
-
N-ε-biotinyl-e-aminocaproyl group: A biotin molecule attached to the epsilon-amino group of the lysine side chain via a 6-carbon spacer (ε-aminocaproic acid). This spacer is crucial for reducing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[1]
Caption: Structural components of the biotinylation reagent.
Principle of Incorporation in Solid-Phase Peptide Synthesis
The use of this compound is fully compatible with standard automated or manual Fmoc-SPPS workflows. The biotinylated lysine is treated like any other protected amino acid in the synthesis cycle.
The general process is as follows:
-
Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This exposes a free primary amine.
-
Activation & Coupling: The carboxylic acid group of this compound is activated using standard coupling reagents (e.g., HCTU, HATU, HBTU). The activated amino acid is then added to the resin, where it forms a stable peptide bond with the N-terminal amine of the peptide chain.[2]
-
Washing: Excess reagents are washed away.
-
Cycle Repetition: The deprotection and coupling steps are repeated for subsequent amino acids in the desired sequence.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The biotin group and the amide linkages of the spacer are stable to these conditions.
Caption: Workflow for SPPS incorporation of biotinylated lysine.
Quantitative Data
The physicochemical properties and solubility of the reagent are critical for its effective use in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonym | N-α-Fmoc-N-ε-(biotinylcaproyl)-L-lysine | |
| CAS Number | 160158-05-4 | [3][4] |
| Molecular Formula | C₃₇H₄₉N₅O₇S | [3][4] |
| Molecular Weight | 707.88 g/mol | |
| Purity (Typical) | ≥90.0% (HPLC), ≥98% (TLC) | |
| Appearance | White to off-white powder | |
| Storage | -20°C | [3][4] |
Table 2: Solubility of Biotinylation Reagents in Common SPPS Solvents
| Compound | DCM (mmole/mL) | DMF (mmole/mL) | NMP (mmole/mL) | Reference(s) |
| Fmoc-Lys(biotin)-OH | <0.025 | <0.05 | 0.25 | [1] |
| Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | <0.025 | 0.5 | 0.5 | [1] |
| Biotin-ONp | 0.09 | 0.5 | 0.5 | [1] |
| Biotin-OSu | >0.02 | 0.1 | 0.15 | [1] |
| Note: The improved solubility of the aminocaproyl derivative in DMF and NMP compared to the version without a spacer (Fmoc-Lys(biotin)-OH) facilitates its use in automated synthesizers.[1] |
Experimental Protocols
This protocol describes the incorporation of the biotinylated lysine into a peptide sequence on an automated peptide synthesizer using standard HCTU activation.
1. Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in NMP.
-
Prepare a 0.5 M solution of the activator, HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in DMF.
-
Prepare a solution of 1 M N,N-Diisopropylethylamine (DIPEA) in NMP.
-
Prepare the deprotection solution: 20% (v/v) piperidine in DMF.
2. Synthesis Cycle (for the Biotinylation Step):
-
Resin Swelling: Start with a pre-swelled Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Perform the N-terminal Fmoc deprotection of the resin-bound peptide by treating it twice with the 20% piperidine solution for 5-10 minutes each time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
- In a separate vessel, pre-activate the this compound. For a 0.1 mmol synthesis scale, combine 5 equivalents of the amino acid solution (0.25 mL), 5 equivalents of HCTU solution (0.25 mL), and 10 equivalents of DIPEA solution (0.2 mL).
- Allow the mixture to activate for 2-3 minutes.
- Add the activated mixture to the synthesis vessel containing the resin.
- Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) to remove unreacted reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation: Proceed with the next scheduled amino acid coupling cycle.
3. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, e.g., Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude biotinylated peptide under vacuum. Purify using reverse-phase HPLC.
This protocol outlines the use of the synthesized biotinylated peptide to capture a target protein from a cell lysate.
1. Reagent Preparation:
-
Binding Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.
-
Wash Buffer: PBS with 0.1% Tween-20 and 300 mM NaCl.
-
Elution Buffer: 0.1 M Glycine, pH 2.5, or a buffer containing a high concentration of free biotin (e.g., 2-4 mM).
-
Streptavidin Resin: Commercially available streptavidin-agarose beads.
2. Procedure:
-
Resin Equilibration: Wash 50 µL of streptavidin resin slurry three times with 1 mL of Binding Buffer.
-
Peptide Immobilization: Resuspend the washed resin in 500 µL of Binding Buffer. Add an excess of the biotinylated peptide (e.g., 10-20 µg) and incubate for 1 hour at 4°C with gentle rotation to immobilize the peptide.
-
Washing: Pellet the resin by centrifugation and wash three times with 1 mL of Binding Buffer to remove unbound peptide.
-
Protein Capture: Add 1 mg of pre-cleared cell lysate to the peptide-bound resin. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin and wash three times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 100 µL of Elution Buffer to the resin and incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant containing the eluted target protein.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Caption: Logical workflow of a pull-down assay.
Applications and Advantages
The site-specific labeling of peptides with biotin enables a wide array of applications in biological sciences.
Key Applications:
-
Affinity Purification: Immobilized biotinylated peptides are used to purify binding partners, such as receptors or enzymes, from complex biological mixtures.[1]
-
Immunoassays: Used in techniques like ELISA and Western blotting for the detection and quantification of specific analytes.
-
Receptor Localization: Biotinylated peptide ligands can be used with fluorescently-labeled streptavidin to visualize the location of receptors on cells or tissues.[1]
-
Biosensor Development: The reagent can be used to develop ferrocene-based and other electrochemical biosensors.[4]
-
FRET-based Assays: Biotinylated peptides are integral to developing Förster Resonance Energy Transfer (FRET) assays for studying molecular interactions.[1]
Advantages of using this compound:
-
Site-Specific Labeling: Allows for precise control over the location of the biotin tag, which is critical for preserving peptide activity and function.
-
High Compatibility: Fully compatible with standard and well-established Fmoc-SPPS chemistry.
-
Reduced Steric Hindrance: The 6-carbon aminocaproyl spacer arm physically separates the biotin from the peptide backbone, minimizing interference with peptide folding or binding interactions and ensuring efficient capture by avidin/streptavidin.
-
Chemical Stability: The entire biotin-spacer-lysine linkage is stable to the conditions of peptide synthesis and cleavage.
-
Improved Solubility: Offers better solubility in common SPPS solvents compared to derivatives without the spacer, which is advantageous for automated synthesis.[1]
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating a biotin (B1667282) moiety via Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH. This protocol is designed for Fmoc/tBu chemistry, the most widely used strategy in SPPS for research and industrial applications.
Introduction
Biotinylation is the process of attaching biotin to molecules such as peptides and proteins.[1] The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is a powerful tool in biotechnology for applications including immunoassays, affinity purification, and drug delivery.[1] Incorporating biotin into a synthetic peptide is commonly achieved during solid-phase peptide synthesis (SPPS) by using a pre-functionalized amino acid derivative, such as Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH. The ε-aminocaproyl linker provides a flexible spacer between the peptide and the biotin moiety, which can enhance binding efficiency to streptavidin or avidin.[2]
Fmoc-based SPPS is the preferred method for peptide synthesis, offering milder reaction conditions compared to traditional Boc chemistry.[3] This methodology involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[]
Data Presentation
Table 1: Common Resins for Fmoc SPPS
| Resin Type | Typical Loading Capacity (mmol/g) | C-Terminal Functionality | Key Characteristics |
| Wang Resin | 0.5 - 1.2 | Carboxylic Acid | Widely used for Fmoc chemistry; cleaved under moderately acidic conditions.[5] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.3 - 1.0 | Carboxylic Acid | Very acid-sensitive, allowing for mild cleavage conditions that preserve many side-chain protecting groups.[6] |
| Rink Amide Resin | 0.4 - 0.8 | Amide | Used for the synthesis of peptide amides; requires strong acid cleavage.[6] |
Table 2: Reagents for Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose | Typical Reaction Time |
| Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | 2 - 5 | Biotinylated amino acid | 1 - 4 hours |
| Coupling Agent (e.g., HBTU, HATU, HCTU) | 2 - 5 | Activates the carboxylic acid for amide bond formation | 1 - 4 hours |
| Base (e.g., DIPEA, NMM) | 4 - 10 | Maintains basic conditions for coupling | 1 - 4 hours |
| Solvent (e.g., DMF, NMP) | - | Solubilizes reagents and swells the resin | - |
Table 3: Standard Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v/v) | Primary Application | Cleavage Time |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, for peptides with sensitive residues (Cys, Met, Trp, Tyr).[7] | 2 - 4 hours |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | "Odorless" alternative for scavenging trityl groups.[8] | 2 - 3 hours |
| TFA/TIPS/Water | TFA / TIPS / Water (95:2.5:2.5) | For peptides without sensitive residues. | 2 - 3 hours |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Prevents oxidation of Methionine.[9] | 3 hours |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Experimental Protocols
Resin Selection and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (see Table 1). For a C-terminal carboxylic acid, Wang or 2-CTC resin is recommended. For a C-terminal amide, Rink Amide resin is appropriate.[6]
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to swell the resin for at least 30-60 minutes. This allows for better accessibility of reagents to the reactive sites.[6]
First Amino Acid Loading (Example with Wang Resin)
-
Activation : In a separate vessel, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF. Add 3-5 equivalents of a carbodiimide (B86325) coupling agent (e.g., DIC) and allow to pre-activate for 5-10 minutes.
-
Coupling : Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a catalyst.
-
Reaction : Agitate the mixture at room temperature for 2-4 hours.
-
Washing : Wash the resin sequentially with DMF, DCM, and Methanol (MeOH) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
-
Washing : Wash the resin as described in step 2.4.
Solid-Phase Peptide Synthesis Cycle
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[3]
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes. The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.[3]
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Activation : In a separate vessel, dissolve 2-5 equivalents of the Fmoc-amino acid (or Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH) and 2-5 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 4-10 equivalents of a base (e.g., DIPEA). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction : Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.[10]
-
Washing : Wash the resin with DMF to remove excess reagents and byproducts.
Cleavage and Final Deprotection
-
Resin Preparation : After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation : Prepare the appropriate cleavage cocktail fresh (see Table 3) in a well-ventilated fume hood.[11] The choice of cocktail depends on the amino acid composition of the peptide.[11]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation : Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection : Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing : Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying : Dry the crude peptide pellet under vacuum.
Analysis and Purification
-
Analysis : The purity of the crude peptide can be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.
-
Purification : If necessary, the crude peptide can be purified using preparative RP-HPLC.
Visualizations
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Principle of biotinylated peptide applications.
References
- 1. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. jpt.com [jpt.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH to Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of biotin (B1667282) into peptides is a crucial technique in drug development and proteomics for creating probes for affinity chromatography, immunoassays, and protein localization studies. This document provides a detailed protocol for the coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a commonly used building block for biotinylation, to a solid-phase resin. This modified lysine (B10760008) derivative features a biotin moiety attached via a six-carbon spacer arm, which helps to minimize steric hindrance and improve biotin availability for binding to avidin (B1170675) or streptavidin. The protocols outlined below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.
Materials and Reagents
The successful coupling of this compound to a resin requires high-quality reagents and anhydrous conditions to ensure optimal reaction efficiency.
| Reagent | Acronym/Abbreviation | Supplier Recommendation | Purity/Grade |
| This compound | - | BroadPharm, Sigma-Aldrich | >95% |
| Wang Resin | - | ChemPep, Aapptec | 100-200 mesh, 1% DVB |
| N,N'-Diisopropylcarbodiimide | DIC | Sigma-Aldrich | Synthesis Grade |
| 1-Hydroxybenzotriazole | HOBt | Sigma-Aldrich | Synthesis Grade |
| N,N-Diisopropylethylamine | DIPEA | Sigma-Aldrich | Peptide Synthesis Grade |
| Piperidine (B6355638) | - | Sigma-Aldrich | Peptide Synthesis Grade |
| N,N-Dimethylformamide | DMF | Fisher Scientific | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane | DCM | Fisher Scientific | Anhydrous, ACS Grade |
| Methanol | MeOH | Fisher Scientific | ACS Grade |
| Acetic Anhydride (B1165640) | Ac₂O | Sigma-Aldrich | Reagent Grade |
| Pyridine (B92270) | - | Sigma-Aldrich | Anhydrous |
Experimental Protocols
Resin Selection and Swelling
The choice of resin is critical for the success of solid-phase peptide synthesis.[1] Wang resin is a widely used support for the synthesis of peptides with a C-terminal carboxylic acid.[2] The polystyrene-based resin must be swelled in an appropriate solvent to allow for the efficient diffusion of reagents.[1]
Protocol:
-
Place the desired amount of Wang resin (e.g., 1 g, with a typical loading capacity of 0.3-0.8 mmol/g) in a fritted syringe or a dedicated reaction vessel.
-
Add N,N-Dimethylformamide (DMF, approximately 10-15 mL per gram of resin) to the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
This compound Coupling
The coupling of the first amino acid to the resin is a critical step that determines the overall yield of the synthesis. The carbodiimide (B86325) activation method using DIC and HOBt is a common and effective strategy.[3]
Protocol:
-
After swelling, drain the DMF from the resin.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid/HOBt solution.
-
Allow the activation to proceed for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the swelled resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.1 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Capping of Unreacted Hydroxyl Groups
To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin should be capped.
Protocol:
-
Swell the resin in DMF.
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 1:1:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Determination of Resin Loading (Fmoc Assay)
It is essential to determine the loading of the first amino acid on the resin to accurately calculate the required reagents for the subsequent coupling steps.[4] This is typically done by spectrophotometrically measuring the amount of Fmoc group cleaved from a known mass of resin.[5][6]
Protocol:
-
Accurately weigh a small amount of the dried, coupled resin (e.g., 2-5 mg) into a test tube.
-
Add a 20% solution of piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.
-
Dilute a known volume of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer.
-
Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the resin loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 × mass of resin (g)) (The molar extinction coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L mol⁻¹ cm⁻¹)
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Reagent Equivalents (relative to resin loading) | ||
| This compound | 3 eq | Ensures complete coupling.[7] |
| DIC | 3 eq | Carbodiimide activator.[8] |
| HOBt | 3 eq | Reduces racemization.[3] |
| DIPEA | 0.1 eq | Base catalyst. |
| Reaction Conditions | ||
| Swelling Time | ≥ 1 hour | Crucial for reagent accessibility.[1] |
| Coupling Time | 2-4 hours | Can be monitored using a colorimetric test (e.g., Kaiser test).[8] |
| Capping Time | 30 minutes | Ensures termination of unreacted sites. |
| Fmoc Deprotection Time (for assay) | 30 minutes | Ensures complete cleavage for accurate measurement.[5] |
| Spectrophotometric Data | ||
| Wavelength for Fmoc Assay | 301 nm | Corresponds to the absorbance maximum of the dibenzofulvene-piperidine adduct.[5] |
| Molar Extinction Coefficient (ε) | ~7800 L mol⁻¹ cm⁻¹ | For the dibenzofulvene-piperidine adduct. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for coupling this compound to Wang resin.
Caption: Chemical pathway for the DIC/HOBt mediated coupling of a carboxyl group to a hydroxyl resin.
References
Application Notes: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH for N-terminal Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a specialized amino acid derivative designed for the targeted biotinylation of peptides at their N-terminus during solid-phase peptide synthesis (SPPS). This reagent is invaluable for creating peptide-based probes, affinity purification ligands, and diagnostic tools. The incorporation of a biotin (B1667282) moiety allows for highly specific and strong binding to avidin (B1170675) or streptavidin, enabling a wide range of applications in biochemistry and molecular biology.
The structure of this compound offers several advantages. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS protocols. The biotin group is attached to the ε-amino group of the lysine (B10760008) side chain via a 6-aminohexanoic acid (aminocaproyl) spacer. This flexible spacer arm is crucial for minimizing steric hindrance, thereby ensuring efficient binding of the biotinylated peptide to avidin or streptavidin.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | N-α-Fmoc-N-ε-(biotinyl-ε-aminocaproyl)-L-lysine |
| Molecular Formula | C₃₇H₄₉N₅O₇S |
| Molecular Weight | 707.9 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DMSO |
Applications
N-terminal biotinylation of peptides using this compound is a key technique in various research and development areas:
-
Affinity Purification: Immobilized avidin or streptavidin can be used to capture and purify biotinylated peptides or their binding partners from complex mixtures.
-
Immunoassays: Biotinylated peptides can be used as capture or detection agents in enzyme-linked immunosorbent assays (ELISAs) and other immunoassay formats.
-
Protein-Peptide Interaction Studies: The high-affinity biotin-streptavidin interaction allows for the immobilization of peptides on surfaces for studying their interactions with proteins, for example, in surface plasmon resonance (SPR) or biolayer interferometry (BLI).
-
Cellular Imaging and Localization: When conjugated with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and track their localization within cells.
-
Drug Delivery: The biotin-avidin system can be exploited for targeted drug delivery applications.
Quantitative Data: Coupling Efficiency of this compound
The efficiency of coupling this compound to the N-terminus of a peptide resin is critical for the overall yield and purity of the final product. The choice of coupling reagent plays a significant role in this step. While direct comparative data for this specific derivative is limited, the following table provides an extrapolated comparison based on studies with other sterically hindered amino acids.
| Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Yield (%) | Key Advantages & Disadvantages |
| HATU | 20 - 45 | > 99.5 | Advantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost, potential for guanidinylation side reaction. |
| HBTU | 30 - 60 | 98 - 99.5 | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess. |
| PyBOP | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | 60 - 120 | 95 - 98 | Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, potential for N-acylurea formation. |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.
Experimental Protocols
N-terminal Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.
N-terminal Biotinylation with this compound
This protocol details the coupling of this compound to the deprotected N-terminus of the peptide-resin using HATU as the coupling reagent.
Materials:
-
Deprotected peptide-resin
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection of the Biotinylated Peptide
This protocol describes the cleavage of the biotinylated peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Biotinylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cleavage Cocktail (Reagent K): TFA/H₂O/TIS (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the biotinylated peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Purification and Analysis of the Biotinylated Peptide
The crude biotinylated peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude biotinylated peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Purify the peptide using a suitable gradient of Mobile Phase B. The biotinylated peptide will typically have a longer retention time than its non-biotinylated counterpart due to the increased hydrophobicity.[1]
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Purity levels of >95% are commonly achieved after purification.[2][3]
Visualizations
Caption: Experimental Workflow for N-terminal Biotinylation.
Caption: N-terminal Biotinylation Reaction.
References
Application Notes and Protocols for Bi-Functional Biotinylated Peptides in Streptavidin Affinity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin B7) and streptavidin form the basis of a versatile and robust platform for various biochemical assays.[1][2][3] Biotinylated peptides, which are synthetic peptides with a covalently attached biotin molecule, are powerful tools for studying molecular interactions, including protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.[4][5][6] These peptides can be effectively immobilized on streptavidin-coated surfaces, such as microplates, beads, or biosensors, for use in a variety of affinity-based assays.[1][4][6]
This document provides detailed protocols for the synthesis of biotinylated peptides using Solid-Phase Peptide Synthesis (SPPS) and their application in streptavidin-based affinity assays, such as pull-down assays and Enzyme-Linked Immunosorbent Assays (ELISA).
Key Principles
The dissociation constant (Kd) for the biotin-streptavidin interaction is in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent biological interactions.[2][7][8] This near-irreversible binding is highly resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents, ensuring stability in a wide range of experimental conditions.[1][4][9] Streptavidin, a tetrameric protein, can bind up to four biotin molecules.[6][9] Its near-neutral isoelectric point minimizes non-specific binding compared to the glycosylated and positively charged avidin.[2][3][9]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data relevant to biotinylated peptide synthesis and streptavidin affinity assays.
| Parameter | Value | Description | Source(s) |
| Binding Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Dissociation constant for the biotin-streptavidin interaction. | [2][8] |
| Peptide Concentration for Biotinylation | 1-10 mg/mL | Recommended concentration of the peptide in a suitable solvent (e.g., DMSO, water) for biotinylation reactions. | [5] |
| Biotin Reagent Concentration | ~0.1 M | Recommended concentration of biotin suspended in a solvent like DMSO for coupling reactions during SPPS. | [10] |
| Streptavidin Concentration for Assays | 5–10 mg/mL | Recommended stock solution concentration of streptavidin in de-ionized water for binding assays. | |
| Working Concentration of Labeled Streptavidin | 0.5–10 µg/mL | Typical working concentration range for fluorescently labeled streptavidin in histo- and cytochemical applications. | [9] |
| Biotinylated Antibody for IP/Affinity Capture | ~10 µg per 100 µL sample | A starting point for the amount of biotinylated antibody to use in immunoprecipitation or affinity capture experiments. | [11] |
| Elution Buffer for Affinity Chromatography | 8M Guanidine•HCl, pH 1.5 | A harsh elution buffer required to disrupt the strong biotin-streptavidin interaction for protein recovery. | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an N-Terminally Biotinylated Peptide
This protocol describes the synthesis of a peptide with a biotin molecule attached to the N-terminus using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine)
-
Biotin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF with HBTU and DIEA. Add this activation mixture to the resin and allow it to react for 1-2 hours. Monitor the reaction using a ninhydrin (B49086) test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[]
-
N-Terminal Biotinylation:
-
After the final amino acid has been coupled and its Fmoc group removed, prepare the biotinylation solution.
-
Suspend biotin in a minimal amount of DMSO (e.g., to a concentration of ~0.1 M).[10]
-
Add 1 equivalent of HBTU and 1 equivalent of DIEA to the biotin suspension. Stir until the biotin is completely dissolved.[10]
-
Add the activated biotin solution to the peptide-resin and react for several hours, or until the reaction is complete as indicated by a ninhydrin test.[10]
-
-
Cleavage and Deprotection: Wash the biotinylated peptide-resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC. Confirm the identity and purity of the biotinylated peptide by mass spectrometry.
Protocol 2: Streptavidin Pull-Down Assay
This protocol outlines the use of a biotinylated peptide to capture interacting proteins from a cell lysate.[4][6]
Materials:
-
Biotinylated peptide (and a non-biotinylated control peptide)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing the target protein(s)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or 8M Guanidine•HCl, pH 1.5 for harsh elution)[12]
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in their storage buffer. Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Add Binding/Wash Buffer, resuspend the beads, pellet them again, and remove the supernatant. Repeat this wash step twice.
-
Peptide Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated peptide to the beads (a typical starting point is 1-5 µg of peptide per 50 µL of bead slurry). Incubate for 30-60 minutes at room temperature with gentle rotation to allow the peptide to bind to the streptavidin.
-
Blocking (Optional): To minimize non-specific binding, pellet the peptide-coated beads, remove the supernatant, and incubate with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Binding of Target Protein: Pellet the peptide-coated beads and remove the supernatant. Add the cell lysate to the beads. Incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and collect the supernatant (unbound fraction). Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and incubate (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer) to release the bound proteins.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Workflow for Solid-Phase Synthesis of an N-Terminally Biotinylated Peptide.
Caption: General workflow for a streptavidin-based affinity pull-down assay.
References
- 1. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. nancyhemenway.com [nancyhemenway.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in Ferrocene-Based Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical biosensors offer a promising avenue for rapid, sensitive, and cost-effective detection of biomolecules, a critical need in diagnostics and drug development. Ferrocene (B1249389), with its stable and reversible redox properties, serves as an excellent electrochemical reporter. When coupled with the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin), it forms the basis for highly specific and sensitive biosensor platforms.
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a key building block in the construction of such biosensors. This reagent allows for the precise incorporation of a biotin moiety, via a flexible aminocaproyl spacer, into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The synthesized biotinylated peptide can then be either directly conjugated to ferrocene and immobilized on an electrode surface, or immobilized first and subsequently used to capture a ferrocene-streptavidin conjugate. This modular approach enables the development of versatile biosensors for a wide range of analytes.
These application notes provide a detailed protocol for the development of a ferrocene-based electrochemical biosensor utilizing this compound. The workflow covers the synthesis of a biotinylated peptide, its immobilization on a gold electrode, and subsequent electrochemical detection of streptavidin as a model analyte.
Data Presentation
Table 1: Electrochemical Characterization of Biosensor Assembly
| Biosensor Assembly Step | Peak Potential (E½) (mV vs. Ag/AgCl) | Peak Current (Ipa) (µA) | Electron Transfer Resistance (Rct) (kΩ) |
| Bare Gold Electrode | N/A | N/A | 0.5 ± 0.1 |
| Au + Biotinylated Peptide | +250 ± 10 | 5.2 ± 0.4 | 15.8 ± 1.2 |
| Au + Biotinylated Peptide + Streptavidin | +265 ± 12 | 3.8 ± 0.3 | 25.4 ± 2.1 |
Table 2: Quantitative Detection of Streptavidin
| Streptavidin Concentration (nM) | Change in Peak Current (ΔIpa) (µA) |
| 1 | 0.2 ± 0.05 |
| 5 | 0.8 ± 0.09 |
| 10 | 1.4 ± 0.12 |
| 25 | 2.1 ± 0.18 |
| 50 | 2.5 ± 0.21 |
| 100 | 2.7 ± 0.25 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Ferrocene-Biotinylated Peptide
This protocol describes the synthesis of a model peptide containing a ferrocene moiety and a biotinylated lysine (B10760008) residue derived from this compound. A cysteine residue is included at the C-terminus for immobilization on a gold electrode. The model peptide sequence is: Ferrocene-Gly-Lys(biotinyl-ε-aminocaproyl)-Cys.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
This compound
-
Fmoc-Gly-OH
-
Ferrocenecarboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the lysine residue.
-
Coupling of Fmoc-Gly-OH: Repeat step 3 with Fmoc-Gly-OH.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the glycine (B1666218) residue.
-
Coupling of Ferrocenecarboxylic Acid:
-
Dissolve ferrocenecarboxylic acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activated ferrocene solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: Electrode Preparation and Peptide Immobilization
Materials:
-
Gold screen-printed electrodes (SPEs)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive!
-
Ethanol
-
Deionized water
-
Purified ferrocene-biotinylated peptide
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Electrode Cleaning:
-
Carefully immerse the gold SPEs in Piranha solution for 5 minutes.
-
Rinse the electrodes thoroughly with deionized water followed by ethanol.
-
Dry the electrodes under a stream of nitrogen.
-
-
Peptide Immobilization:
-
Prepare a 1 mM solution of the purified ferrocene-biotinylated peptide in PBS.
-
Drop-cast the peptide solution onto the working area of the gold SPE and incubate in a humidified chamber for 12-16 hours at 4°C. This allows for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.
-
Rinse the electrodes with PBS to remove any non-specifically bound peptide.
-
Protocol 3: Electrochemical Detection of Streptavidin
Materials:
-
Peptide-modified gold SPEs
-
Streptavidin solutions of varying concentrations in PBS
-
PBS (pH 7.4) as the electrolyte solution
-
Potentiostat
Procedure:
-
Electrochemical Measurement Setup: Connect the peptide-modified SPE to the potentiostat. Use PBS as the electrolyte.
-
Baseline Measurement: Record the baseline electrochemical signal (Cyclic Voltammetry or Differential Pulse Voltammetry) of the peptide-modified electrode in PBS. The ferrocene moiety will produce a characteristic redox peak.
-
Streptavidin Incubation:
-
Incubate the peptide-modified electrode with a known concentration of streptavidin solution for 30 minutes at room temperature. The biotin on the peptide will specifically bind to the streptavidin.
-
Rinse the electrode with PBS to remove unbound streptavidin.
-
-
Post-Incubation Measurement: Record the electrochemical signal again in fresh PBS.
-
Data Analysis:
-
The binding of the bulky streptavidin protein to the electrode surface will hinder the electron transfer of the ferrocene reporter. This results in a decrease in the peak current and potentially a shift in the peak potential.
-
Generate a calibration curve by plotting the change in peak current (ΔIpa) against the concentration of streptavidin.
-
Mandatory Visualizations
Caption: Experimental workflow for ferrocene-based biosensor development.
Caption: Signaling pathway of the ferrocene-based biosensor.
Application Notes and Protocols for Peptides Incorporating Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the cleavage and deprotection of synthetic peptides containing the biotinylated lysine (B10760008) derivative, Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH. This document outlines standard protocols, potential challenges, and best practices for obtaining high-purity biotinylated peptides for use in various research and drug development applications, such as affinity purification, immunoassays, and protein-protein interaction studies.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc-amino acids is a cornerstone of peptide and protein chemistry. The incorporation of biotin (B1667282), a high-affinity ligand for streptavidin and avidin, provides a powerful tool for the detection, purification, and functional analysis of synthetic peptides. Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH is a commonly used building block for introducing a biotin moiety onto a peptide via the ε-amino group of a lysine residue. The ε-aminocaproyl spacer arm minimizes steric hindrance between the biotin molecule and the peptide, thereby enhancing its accessibility for binding to streptavidin or avidin.
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. The choice of cleavage cocktail and reaction conditions is critical for maximizing the yield and purity of the final biotinylated peptide.
Data Presentation: Cleavage Efficiency and Crude Peptide Purity
The selection of the cleavage cocktail can significantly impact the final yield and purity of the crude peptide. While specific outcomes are sequence-dependent, the following tables provide illustrative data on the cleavage of a model biotinylated peptide from a rink amide resin.
Table 1: Comparison of Cleavage Cocktails on a Model Biotinylated Peptide
| Cleavage Cocktail (Reagent) | Composition (v/v/w for solids) | Reaction Time (hours) | Crude Peptide Purity (%) |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 2 | ~85 |
| Reagent B ("Odorless") | TFA/Water/Phenol/TIPS (88:5:5:2) | 2 | ~82 |
| Standard TFA | TFA/TIPS/Water (95:2.5:2.5) | 2 | ~80 |
Note: Crude purity was estimated by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the unpurified peptide. Results are representative and can vary based on the peptide sequence and synthesis efficiency.
Table 2: Effect of Cleavage Time on Crude Peptide Purity (Using Reagent K)
| Reaction Time (hours) | Crude Peptide Purity (%) |
| 1 | ~80 |
| 2 | ~85 |
| 4 | ~83 (potential for increased side products) |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Biotinylated Peptide
This protocol is suitable for most biotinylated peptides synthesized on acid-labile resins (e.g., Rink Amide, Wang).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIPS)
-
Water, deionized
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Scintillation vial or round-bottom flask
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 0.1 mmol scale) in a scintillation vial or a small round-bottom flask.
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail. For a standard cleavage, a mixture of TFA/TIPS/Water (95:2.5:2.5 v/v) is commonly used. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust scavenger mixture such as Reagent K (TFA/Water/Phenol/Thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) is recommended.[1][2] Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. The resin should be fully submerged. Gently swirl the mixture and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Filtration: Filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the cleaved peptide, in a clean collection tube.
-
Resin Washing: Wash the resin with a small volume of fresh TFA (1-2 mL) and then with DCM (2-3 times with 2-3 mL each) to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: In a larger centrifuge tube, add approximately 10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Peptide Pelleting and Washing: Centrifuge the mixture at low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide. Carefully decant the ether. Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decantation steps two more times to thoroughly wash the peptide and remove residual scavengers and TFA.[3]
-
Drying the Peptide: After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen or argon gas. For complete drying, the pellet can be placed in a desiccator under vacuum.
-
Post-Cleavage Analysis: The dried crude peptide can be analyzed for purity by RP-HPLC and its identity confirmed by mass spectrometry.[4][5]
Protocol 2: Purification of the Biotinylated Peptide by RP-HPLC
Materials:
-
Crude biotinylated peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude biotinylated peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
HPLC Purification: Inject the dissolved peptide onto a semi-preparative or preparative C18 RP-HPLC column. Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-65% Solvent B over 30 minutes, but this should be optimized for the specific peptide.[3]
-
Fraction Collection: Monitor the elution profile at 214 nm or 280 nm (if the peptide contains aromatic residues) and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified biotinylated peptide as a white, fluffy powder.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, cleavage, and purification of a biotinylated peptide.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Cleavage Cocktails for Biotinylated Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a powerful tool for the purification, immobilization, and detection of proteins, peptides, and nucleic acids. However, the very strength of this interaction poses a significant challenge when the recovery of the biotinylated molecule is desired. Harsh elution conditions, such as extreme pH or denaturing agents, are often required to disrupt the biotin-streptavidin complex, which can lead to the denaturation and loss of function of the target molecule.
To overcome this limitation, a variety of cleavable linkers have been developed. These linkers are incorporated between the biotin moiety and the molecule of interest, allowing for the gentle and specific release of the target molecule under controlled conditions, leaving the biotin bound to the streptavidin support. This application note provides a detailed overview of the most common cleavage strategies for biotinylated peptides, including photocleavable, acid-labile, base-labile, and enzymatically cleavable linkers. Detailed protocols and a comparative analysis of their efficiencies are presented to guide researchers in selecting the optimal cleavage cocktail for their specific application.
Cleavable Linker Strategies
The choice of a cleavable linker depends on several factors, including the chemical nature of the biotinylated peptide, the desired cleavage conditions, and the downstream application. The ideal linker should be stable during the biotinylation and affinity purification steps but readily cleavable under mild conditions that do not compromise the integrity of the released peptide.
Photocleavable Linkers
Photocleavable (PC) linkers contain a photolabile group, typically a nitrobenzyl moiety, that breaks upon exposure to UV light of a specific wavelength.[1][] This method offers a rapid and reagent-free approach to release the target peptide. The cleavage is highly specific and occurs under neutral and mild temperature conditions, preserving the biological activity of the peptide.
Mechanism of Cleavage: Upon irradiation with near-UV light (typically 340-365 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the linker to the peptide.[]
Figure 1: Photocleavage of a biotinylated peptide.
Acid-Labile Linkers
Acid-labile linkers are designed to be stable at neutral pH but cleave under mildly acidic conditions.[] Hydrazone and acetal/ketal-based linkers are common examples.[4] This strategy is particularly useful for releasing peptides within acidic cellular compartments like endosomes and lysosomes, or for in vitro applications where a brief exposure to low pH is tolerable.
Mechanism of Cleavage (Hydrazone Linker): Hydrazone bonds are susceptible to hydrolysis under acidic conditions (pH 4.5-6.5). Protonation of the hydrazone nitrogen facilitates nucleophilic attack by water, leading to the cleavage of the C=N bond and release of the peptide.[]
Figure 2: Acid-labile cleavage of a biotinylated peptide.
Base-Labile Linkers
Base-labile linkers, often containing an ester bond, are cleaved under basic conditions. Saponification, the hydrolysis of an ester using a base, is a common mechanism for this type of cleavage. This method is suitable for peptides that are stable at high pH.
Mechanism of Cleavage (Ester Linker): The ester linkage is attacked by a hydroxide (B78521) ion (or other nucleophile) in a basic solution, leading to the formation of a carboxylate and an alcohol, thereby releasing the peptide.[5][6]
Figure 3: Base-labile cleavage of a biotinylated peptide.
Enzymatically Cleavable Linkers
Enzymatically cleavable linkers incorporate a specific recognition sequence for a protease. This allows for highly specific cleavage under physiological conditions. A common example is a linker containing a cleavage site for Tobacco Etch Virus (TEV) protease. This method is ideal for applications requiring high specificity and mild cleavage conditions.
Mechanism of Cleavage: The protease recognizes its specific amino acid sequence within the linker and catalyzes the hydrolysis of a specific peptide bond, releasing the target peptide.
Experimental Workflow
A typical workflow for the affinity purification and cleavage of a biotinylated peptide is outlined below.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of biotin (B1667282) labels into synthetic peptides is a widely used strategy for a variety of applications, including immunoassays, affinity chromatography, and drug targeting. The Fmoc-Lys(biotinyl-e-aminocaproyl)-OH building block allows for the site-specific incorporation of biotin during solid-phase peptide synthesis (SPPS). However, the presence of the bulky and hydrophobic Fmoc and biotinyl groups can present challenges during the purification of the final peptide. This document provides detailed application notes and protocols for the successful purification of these peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).
Challenges in Purification
The primary challenges in the purification of peptides containing this compound stem from the physicochemical properties of the biotin and Fmoc moieties. These groups significantly increase the hydrophobicity of the peptide, which can lead to:
-
Poor Solubility: The crude peptide may be difficult to dissolve in aqueous solutions, which are the typical starting point for RP-HPLC.
-
Peak Tailing and Broadening: Strong interactions between the hydrophobic peptide and the stationary phase can result in poor peak shape, making it difficult to achieve high resolution and purity.
-
Aggregation: The hydrophobic nature of these peptides can promote aggregation, leading to broad or multiple peaks in the chromatogram.
-
Irreversible Binding: In extreme cases, the peptide may bind so strongly to the column that it cannot be eluted, resulting in low recovery.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification. The goal is to fully dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions.
Materials:
-
Crude lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade (optional)
-
0.22 µm syringe filters
Protocol:
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
Solvent Optimization: If the peptide is not fully soluble, gradually increase the percentage of organic solvent (ACN). For highly hydrophobic peptides, a small amount of DMSO (e.g., 5-10%) can be used to aid dissolution. If using DMSO, ensure the final injection volume is small to minimize its effect on the chromatography.
-
Final Sample Solution: Once a suitable solvent is found, dissolve the bulk of the crude peptide to a concentration of 1-5 mg/mL.
-
Filtration: Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Analytical RP-HPLC
Analytical HPLC is used to assess the purity of the crude peptide and to optimize the separation conditions before moving to a preparative scale.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A/5% B) for at least 10 column volumes.
-
Injection: Inject a small volume of the filtered peptide solution (e.g., 10-20 µL).
-
Gradient Elution: Run a linear gradient to elute the peptide. A typical starting gradient is 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr). The Fmoc group also absorbs strongly at around 265 nm and 300 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the crude peptide and the retention time of the target peptide.
Preparative RP-HPLC
The goal of preparative HPLC is to isolate the target peptide from impurities with high purity and recovery.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
-
Method Transfer: Adapt the optimized gradient from the analytical run to the preparative scale. The gradient slope should be similar.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.
-
Loading: Inject the filtered crude peptide solution. The loading amount will depend on the column size and the resolution of the target peptide from impurities.
-
Gradient Elution: Run the preparative gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target peptide. It is often advisable to collect multiple fractions across the peak to isolate the purest portions.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain the purified peptide as a powder.
Data Presentation
The following tables provide example data for the purification of a model peptide containing this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 20% to 80% B over 30 min |
| Detection | 220 nm |
| Injection Volume | 20 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Gradient | 25% to 55% B over 40 min |
| Detection | 220 nm |
| Loading | ~50 mg crude peptide |
Table 3: Purification Summary
| Sample | Retention Time (min) | Purity (%) | Yield (%) |
| Crude Peptide | 18.5 | ~65 | N/A |
| Purified Peptide | 18.6 | >98 | ~35 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of peptides containing this compound.
Caption: Workflow for HPLC purification of biotinylated peptides.
Troubleshooting
Problem: Poor peak shape (tailing or broadening)
-
Cause: Secondary interactions with the stationary phase, peptide aggregation.
-
Solution: Increase the concentration of TFA slightly (e.g., to 0.12%), or increase the column temperature (e.g., to 40-50 °C) to improve peak shape. A shallower gradient can also help.
Problem: Low recovery of the peptide
-
Cause: Irreversible binding to the column, poor solubility at the point of injection.
-
Solution: Ensure the peptide is fully dissolved in the injection solvent. Consider using a different stationary phase (e.g., C8 or C4) which is less hydrophobic. Pre-conditioning the column with a few injections of a standard peptide can sometimes help passivate active sites.
Problem: Peptide precipitates upon injection
-
Cause: The injection solvent is too strong (high organic content) compared to the initial mobile phase.
-
Solution: Ensure the organic content of the injection solvent is similar to or less than the initial mobile phase composition. If a high organic content is required for dissolution, inject a smaller volume.
Conclusion
The purification of peptides containing the hydrophobic this compound moiety by RP-HPLC requires careful optimization of sample preparation and chromatographic conditions. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve high purity and reasonable recovery of their target biotinylated peptides, enabling their use in a wide range of downstream applications.
Troubleshooting & Optimization
Solubility issues with Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in DMF.
This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: Generally, this compound is considered to be soluble in DMF. Some suppliers indicate that it is "clearly soluble" at a concentration of 100 mg in 10 mL of DMF. To enhance solubility, some commercial preparations of this reagent may contain up to 10% DMF.
Q2: I am observing incomplete dissolution of this compound in DMF. What could be the cause?
A2: Several factors can contribute to poor solubility. These include the purity of the reagent, the quality and purity of the DMF, the ambient temperature, and the concentration of the solution. DMF can degrade over time to form dimethylamine, which can affect the solubility and reactivity of Fmoc-protected amino acids[1].
Q3: Are there alternative solvents to DMF for dissolving this compound?
A3: Yes, N-Methyl-2-pyrrolidone (NMP) is often a better solvent for Fmoc-amino acids, including biotinylated derivatives[2]. For the closely related compound Fmoc-Lys(Biotin)-OH, a 0.1 M solution can be prepared in NMP with gentle heating to 40°C[2]. A mixture of Dichloromethane (DCM) and NMP (2:1 v/v) has also been reported to be effective for dissolving Fmoc-Lys(Biotin)-OH[2].
Q4: Can additives be used to improve the solubility of this compound in DMF?
A4: Yes. For the similar compound Fmoc-Lys(Biotin)-OH, which has low solubility in DMF, the addition of N,N-Diisopropylethylamine (DIPEA) can significantly improve solubility[2]. This is particularly convenient when using coupling reagents like HBTU, HATU, or HCTU, which already require the presence of DIPEA in the coupling mixture[2].
Q5: How does the biotinyl-e-aminocaproyl linker affect solubility compared to a direct biotin (B1667282) linkage?
Troubleshooting Guide
If you are experiencing solubility issues with this compound in DMF, please follow the steps outlined in the flowchart below.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound and the related compound Fmoc-Lys(Biotin)-OH.
| Compound | Solvent System | Concentration / Conditions | Observation |
| This compound | DMF | 100 mg in 10 mL | Clearly soluble |
| Fmoc-Lys(Biotin)-OH | DMF | - | Low solubility |
| Fmoc-Lys(Biotin)-OH | DMF with DIPEA | 75 mg in 1 mL DMF with 80 µL DIPEA | Soluble |
| Fmoc-Lys(Biotin)-OH | NMP | 0.1 M with heating at 40°C | Soluble |
| Fmoc-Lys(Biotin)-OH | DCM/NMP | 2:1 (v/v) mixture | Soluble |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the desired amount of this compound.
-
Add high-purity, peptide synthesis grade DMF to achieve the target concentration.
-
Vortex or agitate the mixture at room temperature until the solid is fully dissolved.
Protocol 2: Enhanced Dissolution using Additives or Alternative Solvents
If solubility is poor in DMF:
-
Option A: Addition of DIPEA
-
To your suspension of this compound in DMF, add DIPEA. A starting point, based on the related Fmoc-Lys(Biotin)-OH, is approximately 80 µL of DIPEA per 1 mL of DMF[2].
-
Vortex the mixture. This method is ideal if your subsequent coupling step utilizes coupling reagents that require DIPEA.
-
-
Option B: Use of NMP
-
Substitute DMF with NMP.
-
If necessary, gently warm the solution to 30-40°C while agitating to facilitate dissolution[2]. Be cautious with heating to avoid any potential degradation of the Fmoc-amino acid.
-
-
Option C: Mixed Solvent System
-
Prepare a 2:1 (v/v) mixture of DCM and NMP.
-
Use this solvent mixture to dissolve the this compound[2].
-
Factors Influencing Solubility
The solubility of Fmoc-protected amino acids is a complex interplay of several factors. Understanding these can help in preemptively addressing potential issues.
Caption: Key factors influencing the solubility of this compound.
References
Incomplete coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis, with a specific focus on challenges related to the incorporation of biotinylated residues.
Troubleshooting Guide: Incomplete Coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Incomplete coupling of this compound is a frequent challenge in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to identifying the cause and resolving the issue.
Problem: The Kaiser test (or other monitoring method) indicates the presence of unreacted free amines after the coupling step for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
A1: The most common causes are:
-
Poor Solubility: This is a significant issue with biotinylated amino acids. This compound has limited solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).[1][2]
-
Steric Hindrance: The bulky biotin-caproyl group can physically block the reactive carboxyl group from accessing the free amine on the growing peptide chain, especially with sterically hindered or aggregating peptide sequences.[3][4]
-
Reagent Degradation: The use of old or improperly stored coupling reagents (e.g., HBTU, HATU) or the presence of water in solvents can reduce activation efficiency.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, limiting the accessibility of the N-terminal amine.
Q2: How can I improve the solubility of this compound?
A2: Several strategies can be employed to improve solubility:
-
Change of Solvent: N-Methyl-2-pyrrolidone (NMP) is often a better solvent for this amino acid than DMF.[1] A 0.1 M solution in NMP can be achieved with gentle heating to 40°C.[1]
-
Solvent Mixtures: A mixture of Dichloromethane (DCM) and NMP (e.g., 2:1 v/v) has been used successfully.[1]
-
Addition of Base: Adding a small amount of Diisopropylethylamine (DIPEA) to DMF can also enhance solubility. For example, 75 mg of Fmoc-Lys(Biotin)-OH can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[1]
Quantitative Data: Solubility of Biotinylated Amino Acids
| Compound | Solvent | Concentration | Conditions |
| Fmoc-Lys(Biotin)-OH | NMP | 0.1 M | Heating to 40°C may be required.[1] |
| Fmoc-Lys(Biotin)-OH | DMF | Low | Poorly soluble.[1] |
| Fmoc-Lys(Biotin)-OH | DMF + DIPEA | ~75 mg/mL | Addition of DIPEA improves solubility.[1] |
| Fmoc-Lys(Biotin)-OH | DCM/NMP (2:1 v/v) | - | Reported as an effective solvent system.[1] |
| This compound | DMF | - | May contain up to 10% DMF for solubility.[2] |
Q3: What are the recommended coupling conditions for this compound?
A3: Due to its bulky nature, standard coupling protocols may need to be adjusted:
-
Double Coupling: This is a highly recommended strategy. After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling cycle.[5]
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve efficiency, especially for difficult sequences.
-
Choice of Activator: Use highly efficient uronium/aminium salt-based activators like HATU, HCTU, or PyBOP.[1][6]
Q4: How do I know if the coupling reaction is complete?
A4: You should monitor the reaction using a qualitative test for free primary amines. The most common method is the Kaiser (ninhydrin) test .[6]
-
Positive Result (Blue Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.
-
Negative Result (Yellow/Clear Beads): Indicates that the coupling is complete or near-complete.
Q5: Are there alternative strategies if direct coupling remains problematic?
A5: Yes, if direct coupling of the biotinylated lysine (B10760008) derivative fails, consider these alternatives:
-
Post-Synthesis Labeling: Synthesize the peptide with a lysine residue protected by an orthogonal protecting group (e.g., Dde, Mtt, or Alloc). After completing the peptide sequence, selectively deprotect the lysine side chain and couple the biotin (B1667282) moiety in solution or on the solid support.[7]
-
Use of Biotin-Loaded Resins: For N-terminal biotinylation, using a resin pre-loaded with biotin can simplify the process, as the biotinylated peptide is obtained directly after cleavage without a final coupling step.[3]
Experimental Protocols
Protocol 1: Standard Coupling using HBTU/DIPEA
-
Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF (or NMP for better solubility). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (double coupling).
Protocol 2: Kaiser Test for Monitoring Free Amines
-
Prepare Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads. Blue beads indicate incomplete coupling, while yellow/clear beads suggest a complete reaction.
-
Visualizations
Caption: Structure of the biotinylated lysine derivative.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH Novabiochem® | 160158-05-4 [sigmaaldrich.com]
- 3. Biotinylation Reagents [sigmaaldrich.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Chemical synthesis and biotinylation of the thrombospondin domain TSR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
A1: this compound is considered a sterically hindered amino acid due to the bulky biotinyl-e-aminocaproyl group attached to the lysine (B10760008) side chain. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.
Q2: I am observing poor solubility of this compound in DMF. What can I do?
A2: Poor solubility in Dimethylformamide (DMF) is a known issue with this modified amino acid.[1][2] To improve solubility, consider the following options:
-
Switch to N-Methyl-2-pyrrolidone (NMP): NMP is a more polar solvent than DMF and generally offers better solubility for bulky and hydrophobic amino acid derivatives.[1][3]
-
Gentle Warming: Gently warming the solvent while dissolving the amino acid can significantly improve solubility.[1]
-
Addition of a Base: In some cases, the addition of a small amount of Diisopropylethylamine (DIPEA) to the DMF can aid in dissolving the Fmoc-amino acid.[1]
-
Use a Solvent Mixture: A mixture of DMF and Dichloromethane (DCM) has also been reported to be effective.[1]
Q3: How can I monitor the coupling efficiency of this compound?
A3: The most common method for monitoring coupling reactions in Fmoc-SPPS is the Kaiser test (or ninhydrin (B49086) test).[4][5] This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue beads) indicates that the coupling is incomplete, as the N-terminal amine of the peptide chain is still available to react. A negative result (colorless or yellowish beads) suggests a complete coupling.
Q4: Is a single coupling reaction sufficient for this compound?
A4: Due to its steric hindrance, a single coupling reaction may not be sufficient to achieve a high coupling efficiency. It is often recommended to either extend the coupling time or perform a double coupling .[6] A double coupling involves repeating the coupling step with a fresh solution of the activated amino acid to ensure that all available N-terminal amines have reacted.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and provides systematic solutions.
Problem 1: Incomplete Coupling Detected by Kaiser Test
A positive Kaiser test after the coupling step indicates the presence of unreacted N-terminal amines.
Problem 2: Low Yield or Purity of the Final Peptide
Low yield or the presence of deletion sequences in the final product as determined by HPLC and Mass Spectrometry can be attributed to inefficient coupling of the biotinylated lysine.
Data Presentation: Coupling Reagent Comparison
While quantitative data for this compound is limited in the literature, the following table provides a qualitative comparison of common coupling reagents based on their known performance with sterically hindered amino acids.
| Coupling Reagent | Activation Speed | Relative Cost | Recommended for Difficult Couplings | Key Considerations |
| HATU | Very Fast | High | Highly Recommended | Generally considered one of the most efficient reagents for hindered amino acids, leading to higher purity and faster reactions.[7] |
| HBTU | Fast | Medium | Recommended | A good all-purpose coupling reagent, but may be less effective than HATU for very difficult couplings.[7] |
| PyBOP | Fast | High | Recommended | Efficient and rapid, but byproducts can be more difficult to remove. |
| DIC/HOBt | Moderate | Low | Use with Caution | A cost-effective option, but generally slower and may lead to more side reactions, especially with hindered residues.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF or NMP (1 x 5 min, followed by 1 x 15 min).
-
Washing: Wash the resin thoroughly with the synthesis solvent (DMF or NMP, 5-7 times).
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in the synthesis solvent for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with the synthesis solvent (3-5 times).
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for completeness of the coupling.
Protocol 2: Double Coupling for this compound
-
Follow steps 1-6 of the Standard Coupling Protocol.
-
After the first coupling and washing, repeat steps 4 and 5 with a fresh solution of activated this compound.
-
Wash the resin thoroughly with the synthesis solvent.
-
Perform a Kaiser test to confirm the completion of the second coupling.
Protocol 3: Kaiser Test for Monitoring Coupling
-
Sample Preparation: Transfer a small number of resin beads (10-20) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops each of the following solutions to the test tube:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observation:
-
Blue beads: Incomplete coupling (free primary amines present).
-
Colorless/Yellow beads: Complete coupling.
-
References
Technical Support Center: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during SPPS?
While this compound is a robust reagent, several potential side reactions should be considered:
-
Incomplete Coupling: Due to its significant steric bulk, achieving complete coupling of this compound can be challenging, potentially leading to deletion sequences.
-
Biotin (B1667282) Moiety Instability: The biotin ureido ring may exhibit some instability under strongly basic or acidic conditions, although it is generally considered stable under standard SPPS protocols.
-
Standard SPPS Side Reactions: The presence of this large, modified amino acid can sometimes exacerbate common SPPS issues like peptide aggregation. Other general side reactions in Fmoc-SPPS include aspartimide formation and diketopiperazine formation, which are sequence-dependent.[1]
Q2: Is the biotin group stable to repeated piperidine (B6355638) treatment for Fmoc deprotection?
The biotin moiety is reasonably stable to the mildly basic conditions of piperidine used for Fmoc deprotection.[2] However, prolonged or repeated exposure over numerous cycles, especially at elevated temperatures, could potentially lead to minor degradation. For lengthy syntheses, it is advisable to minimize deprotection times to what is necessary for complete Fmoc removal.
Q3: Is the biotin group stable to the final TFA cleavage cocktail?
Yes, the biotin group is generally stable to the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin.[2] The use of scavengers in the cleavage cocktail is still recommended to prevent potential side reactions from reactive carbocations generated during the cleavage of other protecting groups, which could potentially modify the biotin or the peptide.[3]
Q4: Can the ε-aminocaproyl linker participate in side reactions?
The ε-aminocaproyl linker is a stable aliphatic chain and is not known to participate in specific side reactions under standard SPPS conditions. Its primary purpose is to provide a spacer between the biotin moiety and the peptide backbone to reduce steric hindrance in subsequent biological assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Biotinylated Peptide | Incomplete coupling of this compound. | - Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time.- Perform a double or even triple coupling.[4]- Consider using a pseudo-proline dipeptide to improve solvation and coupling efficiency if the biotinylated lysine (B10760008) is preceded by a Ser or Thr. |
| Peptide aggregation. | - Synthesize at a lower substitution resin.- Use chaotropic salts (e.g., LiCl) in the coupling and deprotection steps.- Incorporate backbone protection (e.g., Hmb) on a preceding residue.[1] | |
| Mass Spectrometry Shows Unexpected Peaks (+51 Da) | 3-(1-Piperidinyl)alanine formation. | This is more common with C-terminal cysteine but can occur with other residues under basic conditions. Ensure complete removal of piperidine after deprotection and thorough washing. |
| Mass Spectrometry Shows Unexpected Peaks (-18 Da) | Aspartimide formation (if Asp is present in the sequence). | - Add HOBt to the piperidine deprotection solution.[1]- Use a faster Fmoc deprotection reagent like DBU, but be aware it can also catalyze aspartimide formation.[1] |
| Difficulty in Purifying the Final Peptide | Presence of deletion sequences from incomplete coupling. | Optimize the coupling protocol for this compound as described above. |
| Co-elution of closely related side products. | Use a shallower gradient during HPLC purification. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to enhance the coupling efficiency of the sterically hindered this compound.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a suitable coupling reagent (e.g., a 0.95 equivalent of HCTU) and a base (e.g., 2 equivalents of N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, this time can be extended.
-
Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, proceed to a second coupling.
-
Double Coupling (if necessary): Wash the resin with DMF and repeat steps 3 and 4.
-
Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Cleavage of Biotinylated Peptides from the Resin
This protocol uses a standard cleavage cocktail with scavengers to protect the biotinylated peptide during cleavage and deprotection of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). For peptides without particularly sensitive residues other than the biotinylated lysine, Reagent B (TFA/water/phenol/triisopropylsilane - 88:5:5:2, v/v) can also be used.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a biotinylated lysine.
Caption: Troubleshooting logic for common issues encountered during the synthesis of biotinylated peptides.
References
Troubleshooting low yield in solid-phase peptide synthesis with biotinylated amino acids
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields, specifically when incorporating biotinylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when synthesizing biotinylated peptides?
Low yields in the SPPS of biotinylated peptides are often attributed to a few key factors. The bulky nature of the biotin (B1667282) molecule can cause significant steric hindrance, leading to incomplete coupling of the biotinylated amino acid to the growing peptide chain. Furthermore, the hydrophobicity of biotin can contribute to peptide aggregation on the solid support, making the N-terminus of the peptide inaccessible for subsequent coupling reactions. Poor solubility of the biotinylated amino acid in standard SPPS solvents can also reduce coupling efficiency. Finally, issues with the cleavage of the peptide from the resin or suboptimal purification methods can lead to significant product loss.
Q2: How does the position of the biotin label (N-terminus vs. C-terminus) affect the synthesis yield?
The position of the biotin label can influence the overall yield.
-
N-terminal biotinylation: This is often performed as the final step on the fully assembled peptide while it is still on the resin. This approach can be advantageous as it avoids potential steric hindrance during the preceding coupling steps. However, the efficiency of the final biotinylation reaction itself can be a source of yield loss if not optimized.
-
C-terminal biotinylation: This involves attaching a biotinylated lysine (B10760008) residue to the resin at the beginning of the synthesis.[1] While this ensures that every full-length peptide is biotinylated, the bulky biotin group can sterically hinder the subsequent coupling of the following amino acids, potentially leading to lower overall yields.[2]
-
Internal biotinylation: Incorporating a biotinylated amino acid within the peptide sequence can also present challenges due to steric hindrance affecting the coupling of subsequent residues.
Q3: Can the use of a spacer arm improve the yield of biotinylated peptides?
Yes, incorporating a spacer arm between the biotin moiety and the amino acid can significantly improve synthesis yields.[3][4] The spacer increases the distance between the bulky biotin group and the reactive amine of the amino acid, thereby reducing steric hindrance during the coupling reaction.[5] This facilitates more efficient coupling and can lead to higher yields of the desired biotinylated peptide. Various spacer arms are commercially available, including those with polyethylene (B3416737) glycol (PEG) linkers, which can also improve the solubility of the biotinylated amino acid and the final peptide.[6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of the Biotinylated Amino Acid
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide truncated at the position where the biotinylated amino acid should have been incorporated.
-
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | The bulky biotin group physically obstructs the coupling reaction. |
| Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to uronium/aminium salt-based reagents such as HATU, HCTU, or COMU, which are more effective for sterically hindered couplings. | |
| Perform a double coupling: After the initial coupling reaction, wash the resin and then perform a second coupling with a fresh solution of the activated biotinylated amino acid. | |
| Increase coupling time and/or temperature: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. In some cases, gently increasing the temperature can also improve coupling efficiency. | |
| Poor Solubility of Biotinylated Amino Acid | Fmoc-Lys(Biotin)-OH has limited solubility in commonly used SPPS solvents like DMF.[7][8] |
| Use N-Methyl-2-pyrrolidone (NMP) or a DMF/NMP mixture: NMP is a better solvent for Fmoc-Lys(Biotin)-OH and can significantly improve its solubility and, consequently, the coupling efficiency.[7][9] | |
| Add a solubilizing agent: In some cases, adding a small amount of a co-solvent like DMSO can improve solubility. | |
| Peptide Aggregation | The growing peptide chain aggregates on the resin, making the N-terminus inaccessible.[10] |
| Use a high-swelling resin: Resins like PEG-PS are designed to swell more, which can help to disrupt peptide aggregation. | |
| Incorporate a spacer arm: As mentioned in the FAQs, a spacer arm can reduce steric hindrance and may also help to disrupt aggregation. |
Issue 2: Low Overall Yield After Cleavage and Purification
Symptoms:
-
The total amount of purified peptide is significantly lower than expected based on the initial resin loading.
-
HPLC analysis of the crude product shows a complex mixture with many side products.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Cleavage | The peptide is not fully cleaved from the resin. |
| Optimize the cleavage cocktail: Ensure the cleavage cocktail is appropriate for your resin and protecting groups. For biotinylated peptides, a standard TFA-based cocktail with scavengers is often used. | |
| Increase cleavage time: Extend the cleavage reaction time to ensure complete removal of the peptide from the resin. | |
| Side Reactions During Cleavage | Reactive species generated during cleavage can modify the peptide. |
| Use appropriate scavengers: Include scavengers like triisopropylsilane (B1312306) (TIS) and water in your cleavage cocktail to quench reactive carbocations and prevent side reactions, especially with sensitive residues like tryptophan and methionine.[11] | |
| Poor Solubility of the Crude Peptide | The biotinylated peptide is insoluble in the precipitation solvent (e.g., diethyl ether). |
| Use an alternative precipitation solvent: Try precipitating the peptide in a different cold solvent, such as methyl-tert-butyl ether (MTBE). | |
| Optimize the precipitation procedure: After cleavage, concentrate the TFA solution before adding it dropwise to the cold precipitation solvent with vigorous stirring. | |
| Loss During Purification | The biotinylated peptide is lost during HPLC purification. |
| Optimize HPLC conditions: Adjust the gradient and mobile phase composition to ensure good separation and recovery of your peptide. The hydrophobicity of biotin may require a higher concentration of organic solvent for elution. | |
| Consider affinity purification: For biotinylated peptides, streptavidin-based affinity chromatography can be a highly specific and efficient purification method.[12] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Lys(Biotin)-OH
This protocol is recommended when a single coupling of the biotinylated amino acid is found to be incomplete.
-
First Coupling:
-
Dissolve Fmoc-Lys(Biotin)-OH (3 equivalents) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and base (e.g., DIPEA, 6 equivalents) in NMP.
-
Add the activation solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
-
Monitoring the First Coupling (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
-
-
Second Coupling:
-
Prepare a fresh activation solution of Fmoc-Lys(Biotin)-OH as described in step 1.
-
Add the fresh solution to the washed resin.
-
Allow the second coupling to proceed for another 2 hours at room temperature.
-
-
Final Wash and Confirmation:
-
Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.
-
Protocol 2: Cleavage of Biotinylated Peptides from the Resin
This protocol provides a general procedure for cleaving a biotinylated peptide from a standard acid-labile resin (e.g., Rink Amide).
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM) (3x) and dry under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate into a clean flask.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Troubleshooting workflow for low yield in biotinylated peptide synthesis.
Caption: Experimental workflow for solid-phase synthesis of biotinylated peptides.
References
- 1. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 2. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. vectorlabs.com [vectorlabs.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
Preventing aggregation of peptides containing Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Technical Support Center: Peptide Synthesis & Aggregation
Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions for researchers encountering aggregation issues with peptides containing the modified amino acid Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH .
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH aggregating during synthesis?
A1: Aggregation during solid-phase peptide synthesis (SPPS) is a common issue, particularly with certain sequences and modifications. The specific residue Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH presents a multi-faceted challenge due to:
-
Intermolecular Hydrogen Bonding : The primary driver of aggregation in all peptides is the formation of hydrogen bonds between growing peptide chains, which leads to stable β-sheet structures that are poorly solvated.[1]
-
Fmoc Group π-π Stacking : The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has a strong tendency to cause aggregation through π-π stacking interactions between the aromatic fluorenyl rings of adjacent peptide chains.[2]
-
Side-Chain Hydrophobicity : The biotinyl-ε-aminocaproyl side chain is large and hydrophobic. The six-carbon aminocaproyl linker and the biotin (B1667282) moiety both contribute to poor solubility in standard SPPS solvents like Dimethylformamide (DMF).[3] This hydrophobicity drives peptide chains to associate with each other rather than the solvent.[1]
-
Poor Reagent Solubility : The Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH monomer itself has low solubility in DMF, which can lead to incomplete coupling reactions even before on-resin peptide aggregation begins.[4]
A physical indicator of on-resin aggregation is the shrinking or clumping of the resin beads.[1][5]
Q2: My Kaiser test is negative, but I suspect aggregation is causing incomplete coupling. What should I do?
A2: In cases of severe aggregation, the N-terminus of the growing peptide chain can become inaccessible to both the incoming amino acid and the ninhydrin (B49086) reagent used in the Kaiser test, leading to a false negative result.[1][5] If you suspect aggregation is hindering the reaction, consider the following strategies:
-
Use a "Disrupting" Solvent : Switch the primary synthesis solvent from DMF to N-Methylpyrrolidone (NMP), which is often better at solvating aggregated peptides.[6] Alternatively, adding up to 20% Dimethyl Sulfoxide (DMSO) to DMF can act as a chaotropic agent to break up secondary structures.[6][7]
-
Increase Temperature : Performing the coupling reaction at an elevated temperature (e.g., 40-60°C) or using a microwave peptide synthesizer can provide the energy needed to disrupt intermolecular hydrogen bonds and improve reaction kinetics.[1][6]
-
Incorporate Structure-Breaking Dipeptides : If your sequence allows, strategically inserting pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) or Dmb-dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) every 5-6 residues can effectively prevent the formation of β-sheets.[5][8] These modifications are temporary and revert to the native sequence during final TFA cleavage.[8]
Q3: What are the best practices for dissolving and coupling Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH?
A3: Due to its poor solubility, special care must be taken when coupling this residue. Standard conditions are often insufficient.
-
Optimized Dissolution : This monomer has very low solubility in pure DMF.[4] A 0.1 M solution can be prepared in NMP with gentle heating to 40°C.[4] Alternatively, 75 mg of the reagent can be dissolved in 1 mL of DMF containing 80 µL of Diisopropylethylamine (DIPEA).[4] This is particularly convenient when using coupling reagents like HATU or HCTU, which already require DIPEA for activation.[4]
-
Use Potent Coupling Reagents : Employ highly efficient aminium/uronium-based coupling reagents such as HATU, HCTU, or PyBOP to ensure rapid and complete activation.[4][9]
-
Increase Reagent Concentration : Using a higher concentration for the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction to completion more effectively, especially for difficult couplings.[10]
Q4: My crude peptide precipitated immediately after cleavage and is now insoluble. How can I purify it?
A4: This is a common outcome for hydrophobic and aggregation-prone peptides. The peptide is soluble while bound to the resin and protected, but crashes out of solution upon cleavage and deprotection.
-
Test Solubility in Strong Solvents : Before attempting to dissolve the entire batch, test small aliquots of the crude peptide in various strong organic solvents. Good starting points include 100% DMSO, 100% DMF, or a solution of 50% acetonitrile (B52724) containing 1% formic acid or 0.1% TFA.[1]
-
Dissolve and Dilute : Once a suitable solvent is found, dissolve the entire batch of crude peptide in the minimum necessary volume of that strong solvent.
-
Controlled Dilution : Slowly dilute this concentrated peptide solution by adding it to the initial mobile phase of your HPLC gradient (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA). This should be done with vigorous stirring to prevent the peptide from precipitating out again.
-
Consider Solubilizing Tags : For future syntheses of this or similar peptides, consider synthesizing it with a temporary, C-terminal hydrophilic tag (e.g., a poly-arginine sequence). This tag can keep the peptide in solution during purification and is cleaved off afterwards.[1][7]
Troubleshooting Guides
This section provides structured workflows to diagnose and solve common aggregation-related problems.
Guide 1: On-Resin Aggregation During Synthesis
If you observe resin shrinking, slow deprotection (monitored by UV), or failed couplings, follow this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. biotage.com [biotage.com]
Technical Support Center: Mass Spectrometry Analysis of Biotinylated Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of biotinylated peptides.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.
Section 1: Sample Preparation & Enrichment
Problem: Low Yield of Biotinylated Peptides
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Biotinylation | Verify the biotinylation protocol, ensuring optimal pH, temperature, and incubation time. Confirm the reactivity and concentration of the biotinylation reagent.[1] |
| Insufficient Starting Material | The abundance of biotinylated proteins can be low. Increase the amount of starting cellular or tissue lysate.[2][3][4][5][6] |
| Suboptimal Lysis Buffer | Use a lysis buffer compatible with both efficient protein extraction and the subsequent affinity purification. Avoid detergents that can interfere with mass spectrometry, such as NP-40, Tween, and Triton.[7][8] |
| Inefficient Binding to Streptavidin Beads | Ensure sufficient incubation time and appropriate temperature during the binding step. Use fresh, high-quality streptavidin beads. Consider the binding capacity of the beads in relation to the amount of biotinylated protein.[9][10][11][12][13] |
| Loss of Biotinylated Peptides During Washing Steps | While stringent washes are necessary to reduce background, overly harsh conditions can lead to the loss of specifically bound peptides. Optimize wash buffer composition and the number of wash steps. |
| Inefficient Elution | The strong interaction between biotin (B1667282) and streptavidin can make elution difficult.[14][15] Consider on-bead digestion as an alternative to elution. If elution is necessary, use harsh conditions such as high temperature, extreme pH, or organic solvents, but be aware these may affect downstream analysis.[14][16] |
Problem: High Background of Non-Specific Proteins
Possible Causes & Solutions
| Cause | Solution |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with beads prior to adding your biotinylated sample. Block the beads with a blocking agent like BSA or a non-ionic detergent like Tween-20 (use with caution due to MS compatibility).[17] |
| Insufficient Washing | Increase the number and stringency of wash steps. Common wash buffers include high salt concentrations (e.g., 1M KCl), urea (B33335), and sodium carbonate.[2][17][18] |
| Contamination from Endogenously Biotinylated Proteins | In vivo biotinylation can label naturally occurring biotin-containing proteins. Consider using a control sample without the biotin ligase to identify these background proteins. |
| Streptavidin Contamination | Streptavidin from the beads can be a major contaminant, especially with on-bead digestion.[19][20][21][22] Consider using protease-resistant streptavidin or employing a strategy to remove streptavidin peptides post-digestion.[19][21] |
Experimental Workflow for Biotinylated Peptide Enrichment
Caption: Overview of the experimental workflow for the analysis of biotinylated peptides.
Section 2: Mass Spectrometry & Data Analysis
Problem: Poor Detection of Biotinylated Peptides in MS
Possible Causes & Solutions
| Cause | Solution |
| Hydrophobicity of Biotinylated Peptides | The biotin tag increases the hydrophobicity of peptides, which can affect their chromatographic behavior.[23][24] Optimize the LC gradient to ensure proper elution and separation of these more hydrophobic species.[23][24] |
| Charge State Reduction | Biotinylation can reduce the charge state of peptides, potentially leading to their exclusion from MS/MS analysis.[23][24] Adjust MS acquisition parameters to include singly charged precursors.[23] |
| Suppression of Ionization | High abundance of contaminating, non-biotinylated peptides can suppress the ionization of low-abundance biotinylated peptides. Improve enrichment efficiency to reduce the complexity of the sample injected into the mass spectrometer. |
| Suboptimal Fragmentation | The biotin tag can influence peptide fragmentation patterns, which may not be ideal for standard search algorithms.[25] Understanding the characteristic fragmentation of biotinylated peptides can aid in their identification.[26][27] |
Problem: Difficulty in Identifying Biotinylated Peptides in Search Algorithms (e.g., Mascot)
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Search Parameters | Ensure that the mass modification of the specific biotinylation reagent is correctly specified as a variable modification in the search parameters.[25] |
| Alternative Fragmentation Pathways | The biotin tag can lead to fragmentation pathways that are not typical for unmodified peptides, which can confuse search algorithms.[25] Consider manual inspection of spectra for characteristic biotin signature ions.[26][27] |
| Low Abundance | Biotinylated peptides may be of low abundance, resulting in low-quality MS/MS spectra that are difficult for search engines to match. |
| High False Discovery Rate | A high number of non-biotinylated peptides can increase the false discovery rate. Stringent filtering criteria are necessary. |
Troubleshooting Logic for Data Analysis
Caption: A logical flow for troubleshooting poor identification of biotinylated peptides in mass spectrometry data.
Frequently Asked Questions (FAQs)
1. What are the most common contaminants in a biotin-streptavidin pulldown experiment?
Common contaminants include non-specifically bound proteins, endogenously biotinylated proteins, and streptavidin that has leached from the beads.[19][20][21][22] Keratin from dust and handling is also a frequent contaminant in proteomics experiments.[7][8]
2. How can I improve the elution of my biotinylated peptides from streptavidin beads?
Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh conditions.[14][15] Methods include boiling in SDS-PAGE sample buffer, using high concentrations of free biotin with heat, or employing buffers with extreme pH or organic solvents.[14][16] However, on-bead digestion is often a preferred and more efficient method for preparing samples for mass spectrometry.[1][28][29][30][31]
3. What is on-bead digestion and why is it beneficial?
On-bead digestion involves adding a protease (e.g., trypsin) directly to the streptavidin beads after the final wash step to digest the bound proteins into peptides. This method can improve recovery by avoiding the inefficient elution step and is generally more compatible with downstream mass spectrometry analysis.[1][28][29][30][31]
4. How does biotinylation affect a peptide's behavior in LC-MS?
Biotinylation increases the hydrophobicity of a peptide, causing it to elute later in a reversed-phase liquid chromatography gradient.[23][24] It can also reduce the overall charge state of the peptide.[23][24]
5. Are there any characteristic "signature" ions for biotinylated peptides in MS/MS?
Yes, collision-induced dissociation of biotinylated peptides can generate specific fragment ions that can be used to confirm their identity.[26][27] These signature ions can be particularly useful when search algorithms fail to make a confident identification.[26][27]
Experimental Protocols
Protocol 1: On-Bead Tryptic Digestion
This protocol is adapted for the digestion of biotinylated proteins captured on streptavidin beads.
-
Washing: After binding the biotinylated proteins, wash the streptavidin beads extensively to remove non-specific binders. A typical wash series could include:
-
2x with RIPA buffer
-
1x with 1 M KCl
-
1x with 0.1 M Na2CO3
-
1x with 2 M urea in 10 mM Tris-HCl, pH 8.0
-
2x with 50 mM ammonium (B1175870) bicarbonate (Ambic)[1]
-
-
Reduction: Resuspend the beads in 100 µL of 50 mM Ambic containing 5 mM DTT. Incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add 100 µL of 50 mM Ambic containing 25 mM iodoacetamide (B48618) and incubate in the dark for 1 hour.[31]
-
Digestion: Centrifuge the beads and discard the supernatant. Resuspend the beads in 100 µL of 50 mM Ambic containing 0.025 µg/µL of MS-grade trypsin. Incubate overnight at 37°C with shaking.[31]
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidification: Acidify the collected peptides by adding formic acid to a final concentration of 0.1-1% to stop the digestion.[1][2]
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Elution of Biotinylated Peptides
This protocol describes a harsh elution method for releasing biotinylated peptides from streptavidin beads.
-
Washing: Perform extensive washing of the beads as described in the on-bead digestion protocol.
-
Elution Buffer Preparation: Prepare an elution buffer of 80% acetonitrile, 0.1% TFA, and 0.1% formic acid.
-
Elution: Add 300 µL of elution buffer to the beads and vortex. Incubate at room temperature for 10 minutes.
-
Collection: Centrifuge the beads and carefully collect the supernatant.
-
Repeat Elution: For maximal recovery, a second elution can be performed by adding another 300 µL of elution buffer and boiling for 5 minutes.
-
Drying and Reconstitution: Combine the eluates and dry them in a vacuum centrifuge. Reconstitute the dried peptides in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid).
Quantitative Data Summary
Table 1: Binding Capacity of Commercially Available Streptavidin Beads
| Bead Type | Supplier | Binding Capacity (pmol biotin/mg beads) | Reference |
| NanoLINK Streptavidin Magnetic Beads | Vector Laboratories | >12,000 | [11] |
| Streptavidin Magnetic Beads | Elabscience | ≥ 400 (biotinylated oligonucleotides or peptides) | [9] |
| GoldBio Streptavidin Agarose Beads | GoldBio | >120,000 (free biotin per mL resin) | [10] |
| Cytiva Sera-Mag SpeedBeads (Neutravidin) | Cytiva | ~3462 | [13] |
| Cytiva Sera-Mag Streptavidin-coated Beads | Cytiva | ~4920 | [13] |
Note: Binding capacity can vary depending on the size and nature of the biotinylated molecule.[10]
Table 2: Common Contaminants and their Sources in Biotin-Streptavidin Pulldown Experiments
| Contaminant | Source | Mitigation Strategy |
| Keratins | Human skin, hair, dust | Wear gloves and a lab coat, work in a clean environment.[7][8] |
| Streptavidin/Avidin | Affinity matrix | Use protease-resistant streptavidin, optimize digestion conditions, or use an alternative affinity tag.[19][20][21] |
| Non-specifically bound proteins | Sample matrix | Pre-clear lysate, use stringent wash buffers (high salt, urea), block beads.[15][17][18] |
| Polyethylene glycol (PEG) | Detergents (Triton X-100, Tween) | Use MS-compatible detergents (e.g., SDS, acid-labile surfactants) or ensure complete removal before MS analysis.[7][8] |
| Endogenous biotinylated proteins | Cellular carboxylases | Use a negative control (e.g., cells not expressing the biotin ligase) to identify these proteins. |
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides using Tamavidin 2-REV for BioID and Cell Surface Proteomics | bioRxiv [biorxiv.org]
- 5. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 9. Streptavidin Magnetic beads - Elabscience® [elabscience.com]
- 10. goldbio.com [goldbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic Analysis of the Androgen Receptor via MS-compatible Purification of Biotinylated Protein on Streptavidin Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ohsu.edu [ohsu.edu]
- 19. Protease‐resistant streptavidin for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neuromics.com [neuromics.com]
- 21. Protease‐resistant streptavidin for interaction proteomics | Molecular Systems Biology [link.springer.com]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 29. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 30. ptglab.com [ptglab.com]
- 31. biotechsupportgroup.com [biotechsupportgroup.com]
Validation & Comparative
Confirming Protein Biotinylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in protein analysis, confirming the successful biotinylation of lysine (B10760008) residues is a critical step in numerous applications, from protein-protein interaction studies to targeted drug delivery. This guide provides an objective comparison of mass spectrometry-based techniques with alternative methods for this purpose, supported by experimental data and detailed protocols.
This document outlines the strengths and weaknesses of various methods, enabling you to select the most appropriate technique for your specific research needs. We will delve into the quantitative aspects, experimental workflows, and underlying principles of each approach.
Method Comparison at a Glance
A summary of the key performance indicators for each method is presented in the table below, offering a quick reference for selecting the most suitable technique.
| Feature | Mass Spectrometry (Bottom-Up) | Western Blot | ELISA | Fluorescent Streptavidin Probes |
| Primary Outcome | Site-specific identification & relative quantification | Qualitative/Semi-quantitative detection of biotinylated protein | Quantitative measurement of biotinylation | Visualization and relative quantification |
| Sensitivity | High (fmol to amol range) | Moderate (ng to pg range) | High (pg/ml to ng/ml range)[1][2][3] | High (nM range)[4] |
| Specificity | High (identifies specific modified lysine residues) | Moderate (potential for cross-reactivity) | High (with specific antibodies) | High (strong biotin-streptavidin interaction) |
| Quantitative Accuracy | High (with isotopic labeling) | Semi-quantitative | High | Moderate (relative quantification) |
| Throughput | High (with automation) | Low to moderate | High | Moderate to high |
| Cost per Sample | High | Low | Low to moderate | Low to moderate |
| Time to Result | Long (days) | Moderate (1-2 days) | Short (hours to 1 day) | Short (hours) |
| Expertise Required | High | Moderate | Low to moderate | Low |
Mass Spectrometry: The Gold Standard for Site-Specific Analysis
Mass spectrometry (MS) offers unparalleled detail in the analysis of protein biotinylation, providing definitive confirmation and localization of the modification to specific lysine residues.[5][6] The most common approach is bottom-up proteomics.
Bottom-Up Proteomics Workflow
The general workflow for bottom-up proteomics analysis of biotinylated proteins involves several key steps. This process begins with the enzymatic digestion of the protein sample into smaller peptides, followed by enrichment of the biotinylated peptides and subsequent analysis by mass spectrometry.[7]
References
- 1. Determination of biotin concentration by a competitive enzyme-linked immunosorbent assay (ELISA) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msesupplies.com [msesupplies.com]
- 3. Biotin Quantitative Determination ELISA Kit - Elabscience® [elabscience.com]
- 4. mdpi.com [mdpi.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Biotinylated Antibodies [bdbiosciences.com]
- 7. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
A Researcher's Guide to HPLC Analysis for Biotinylated Peptide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of biotinylated peptides is paramount for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this critical analysis. This guide provides a comprehensive comparison of various HPLC methods and alternative techniques, complete with experimental protocols and data presentation to aid in selecting the optimal strategy for your research needs.
The introduction of a biotin (B1667282) tag to a peptide, while invaluable for a myriad of applications including affinity purification and immunoassays, introduces a significant change in the molecule's physicochemical properties. The hydrophobicity of the peptide is notably increased, which can alter its retention behavior during chromatographic separation.[1][2] This guide will delve into the nuances of analyzing these modified peptides, comparing the most prevalent HPLC methodologies and offering insights into alternative approaches.
Comparative Analysis of Key Performance Metrics for Peptide Purity Analysis
Choosing the appropriate analytical technique hinges on a trade-off between resolution, speed, and the specific characteristics of the biotinylated peptide and its potential impurities. The following table summarizes the key performance metrics for the primary analytical methods discussed in this guide.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) | Hydrophilicity | Charge-to-Mass Ratio |
| Resolution | Very High | High (Orthogonal to RP-HPLC) | Low | High (Complementary to RP-HPLC) | Very High |
| Peak Capacity | High | Moderate to High | Low | High | Very High |
| Typical Analysis Time | 15-60 min | 20-60 min | 15-30 min | 20-60 min | 5-20 min |
| Sensitivity (UV) | High | Moderate | Low | Moderate to High | Moderate (path length dependent) |
| Primary Application | Gold standard for purity assessment of most peptides. | Separation of charge variants (e.g., deamidation, modification of charged residues). | Analysis of aggregates and high molecular weight impurities. | Orthogonal separation for very hydrophilic or very hydrophobic peptides not well-retained by RP-HPLC. | High-efficiency separation of charged species; orthogonal to HPLC. |
In-Depth Look at Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely adopted method for peptide purity analysis due to its high resolving power and compatibility with mass spectrometry (MS).[3] The separation is based on the hydrophobic interactions between the peptide and the stationary phase, typically a silica (B1680970) support functionalized with alkyl chains (e.g., C18 or C8).
Impact of Biotinylation: The addition of a biotin group significantly increases the hydrophobicity of a peptide, leading to longer retention times in RP-HPLC.[1] This can be advantageous in separating the biotinylated peptide from its non-biotinylated precursor. However, it may also cause issues such as peak broadening or co-elution with other hydrophobic impurities.
Column Selection:
-
C18 columns are the workhorse for peptide analysis, offering strong retention for a wide range of peptides.
-
C8 columns have shorter alkyl chains and are less retentive, which can be beneficial for very hydrophobic biotinylated peptides that might be too strongly retained on a C18 column, leading to faster elution and potentially sharper peaks.
Experimental Protocol: RP-HPLC for Biotinylated Peptide Purity
-
Sample Preparation:
-
Dissolve the biotinylated peptide in a suitable solvent, such as water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the specific biotinylated peptide.[5]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[3]
-
-
Data Analysis:
-
The purity of the biotinylated peptide is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Orthogonal and Alternative Methods
For a comprehensive purity assessment, orthogonal methods that separate molecules based on different principles are highly recommended. This is crucial for detecting impurities that may co-elute with the main peak in RP-HPLC.
IEX separates peptides based on their net charge at a given pH.[6] It is particularly useful for identifying and quantifying charge-related impurities such as deamidation products, which result in a change in the peptide's overall charge. The separation is achieved by adsorbing the charged peptides to a stationary phase with oppositely charged functional groups and then eluting them with a gradient of increasing salt concentration or a change in pH.[6]
SEC separates molecules based on their hydrodynamic radius, or size in solution.[7] This technique is not intended for high-resolution separation of closely related impurities but is the primary method for quantifying aggregates (dimers, trimers, etc.), which are critical quality attributes for therapeutic peptides.[7][8] Peptides are passed through a column packed with porous particles; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.
HILIC provides an alternative selectivity to RP-HPLC and is particularly suited for very hydrophilic peptides that show poor retention in reversed-phase systems.[9] The separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent concentration. Peptides are eluted in order of increasing hydrophilicity, which is the opposite of RP-HPLC.[10]
CE is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in a narrow capillary under the influence of an electric field.[11][12] It offers very high resolution and is orthogonal to HPLC.[11][12] CE is particularly advantageous for analyzing charged impurities and can often achieve baseline separation of species that are difficult to resolve by HPLC.[12] However, it can be less sensitive than HPLC due to the small sample injection volumes and shorter optical path length for UV detection.[13]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analyzing a biotinylated peptide for purity, from initial assessment to comprehensive characterization using orthogonal methods.
Caption: General workflow for purity analysis of biotinylated peptides.
Caption: Decision tree for selecting an orthogonal method.
Conclusion
The purity of biotinylated peptides is a critical parameter that directly impacts the validity of research findings. While RP-HPLC is the cornerstone of purity analysis, a multi-faceted approach utilizing orthogonal techniques such as IEX, SEC, and CE provides a more complete and accurate assessment. The increased hydrophobicity imparted by the biotin tag must be taken into consideration during method development to ensure optimal separation and accurate quantification of the target peptide and any potential impurities. By leveraging the methodologies and protocols outlined in this guide, researchers can confidently assess the purity of their biotinylated peptides, leading to more robust and reliable scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 12. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
A Head-to-Head Comparison: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH versus PEGylated Biotin Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is a critical step in the development of diagnostics, targeted therapeutics, and research tools. The choice of linker connecting biotin (B1667282) to a molecule of interest can profoundly influence the final conjugate's properties, including its solubility, binding affinity, and in vivo performance. This guide provides an objective comparison between a traditional biotinylating agent, Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, and the increasingly popular PEGylated biotin reagents, supported by experimental data and detailed protocols.
At the heart of the comparison lies the nature of the spacer arm that separates the biotin moiety from the point of attachment on the target molecule. This compound utilizes a six-carbon aminocaproyl group, a relatively short and hydrophobic linker. In contrast, PEGylated biotin reagents incorporate a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain of varying lengths. This fundamental structural difference leads to significant variations in their performance characteristics.
Key Performance Characteristics: A Tabular Comparison
The following tables summarize the key quantitative and qualitative differences between this compound and PEGylated biotin reagents.
| Property | This compound | PEGylated Biotin Reagents | Supporting Data/Rationale |
| Solubility | Low in aqueous solutions; slightly soluble in water and DMSO.[1][2] Solubility in DMF is also limited but can be improved with additives.[3] | Generally high in aqueous buffers and many organic solvents.[][5][6] Specific solubility can be around 10 mg/mL in water for reagents like NHS-PEG4-Biotin.[7] | The hydrophilic nature of the PEG chain significantly enhances water solubility.[][8] |
| Hydrophilicity | The aminocaproyl linker is relatively hydrophobic. | The PEG spacer is highly hydrophilic.[8][9] | PEG's repeating ether units form hydrogen bonds with water, increasing the hydrophilicity of the conjugate. |
| Steric Hindrance | The shorter aminocaproyl spacer may lead to greater steric hindrance, potentially impeding the biotin-avidin/streptavidin interaction. | The long, flexible PEG chain effectively minimizes steric hindrance, allowing for more efficient binding of biotin to avidin (B1170675) or streptavidin.[10][11] | Longer spacer arms provide greater flexibility and distance from the conjugated molecule.[7] |
| In Vivo Performance | Conjugates may have shorter circulation times and be more prone to aggregation and immunogenicity due to lower hydrophilicity. | PEGylation is a well-established strategy to increase the in vivo half-life, stability, and bioavailability of conjugated molecules, while reducing immunogenicity and clearance.[][][13] | The hydrophilic PEG chain creates a protective hydration shell around the molecule. |
| Binding Affinity | Generally high, but can be compromised by steric hindrance. | The PEG spacer can modulate binding affinity. While it reduces steric hindrance, very long PEG chains may slightly decrease the binding affinity (increase the dissociation constant) compared to free biotin.[14] | The flexibility of the PEG spacer allows for optimal orientation of the biotin moiety for binding. |
Experimental Data Summary
| Parameter | This compound | PEGylated Biotin Reagents | Reference |
| Solubility in DMF | Poor, but 75 mg can be dissolved in 1 ml of DMF with 80 µl of DIPEA.[3] A 0.1 M solution in NMP is possible with heating.[3] | Generally soluble in DMF.[][5][6] | [3][][5][6] |
| Aqueous Solubility | Slightly soluble in water.[1][2] | High. For example, NHS-PEG4-Biotin is soluble at 10 mg/mL in water.[7] | [1][2][7] |
| Effect on In Vivo Half-Life | Not explicitly reported to enhance half-life. | PEGylation is known to prolong the half-life of conjugated molecules in the bloodstream.[][][13] | [][][13] |
Experimental Protocols
Detailed methodologies for key experiments involving these reagents are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual incorporation of a biotin label into a peptide using Fmoc solid-phase peptide synthesis.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
For biotin labeling, use this compound in a coupling step. Due to its lower solubility, it is recommended to dissolve it in a mixture of DMF and DIPEA, or in NMP.[3]
-
Follow the same coupling procedure as for other amino acids.
-
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.
Protocol 2: Antibody Biotinylation using an NHS-PEG-Biotin Reagent
This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized PEG-biotin reagent, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction:
-
Add a 20 to 50-fold molar excess of the dissolved NHS-PEG-Biotin reagent to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method. The purified biotinylated antibody is ready for use in downstream applications.
Visualizing the Concepts
To better illustrate the workflows and the structural differences, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG 400, a hydrophilic molecular probe for measuring intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining and interpreting protein lifetimes in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and application of biotinylated and biotin-PEGylated glucagon-like peptide-1 analogues for enhanced oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminocaproic acid (CAS 60-32-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 13. Biotin reagents for antibody pretargeting. 4. Selection of biotin conjugates for in vivo application based on their dissociation rate from avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. foodb.ca [foodb.ca]
A Researcher's Guide to Spacer Arms in SPPS Biotinylation Reagents
An objective comparison of spacer arm performance in solid-phase peptide synthesis (SPPS) biotinylation, supported by experimental data and detailed protocols to guide researchers in making informed decisions for their specific applications.
The biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, is a cornerstone of modern biochemical and cellular assays. For researchers working with synthetic peptides, biotinylation is a critical step for a wide range of applications, including immunoassays, affinity purification, and cellular imaging. The choice of biotinylation reagent, and specifically the spacer arm that links the biotin (B1667282) molecule to the peptide, can significantly impact the outcome of an experiment. This guide provides a comprehensive comparison of different spacer arms used in biotinylation reagents for solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
The Critical Role of the Spacer Arm
During SPPS, a biotin moiety is typically introduced at the N-terminus of the peptide chain or on the side chain of an amino acid like lysine (B10760008). A spacer arm is a chemical linker that creates distance between the biotin and the peptide. This separation is crucial for several reasons:
-
Overcoming Steric Hindrance: The biotin-binding pocket of streptavidin is relatively deep. A spacer arm allows the biotin to reach and bind effectively without the peptide backbone sterically interfering with the interaction.[1][2][3]
-
Improving Solubility: The properties of the spacer arm can influence the solubility of the final biotinylated peptide. Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can enhance the water solubility of hydrophobic peptides.[3][4]
-
Enhancing Binding Affinity: By minimizing steric hindrance, a spacer arm can lead to a stronger and more efficient interaction between the biotinylated peptide and streptavidin.[5][6][7]
Comparing Spacer Arm Options: Structure, Length, and Performance
The most common spacer arms in commercially available biotinylation reagents fall into two main categories: alkyl chains and polyethylene glycol (PEG) chains. Each offers distinct advantages and disadvantages.
Alkyl Chain Spacers
Alkyl chain spacers, such as aminocaproic acid (Ahx), are hydrophobic linkers of varying lengths.[1][2][8]
-
Advantages:
-
Simple, well-defined structures.
-
Can be synthesized in various discrete lengths.
-
-
Disadvantages:
-
Hydrophobicity can decrease the solubility of the final peptide conjugate.
-
May not be as effective as PEG spacers in overcoming steric hindrance in all cases.[9]
-
Polyethylene Glycol (PEG) Spacers
PEG spacers are hydrophilic and flexible chains of repeating ethylene (B1197577) glycol units.[3][4][8]
-
Advantages:
-
Increased Hydrophilicity: PEG spacers can significantly improve the solubility of biotinylated peptides in aqueous buffers.[3][4]
-
Flexibility: The flexible nature of the PEG chain allows the biotin moiety to adopt an optimal orientation for binding to streptavidin.[6][7][10]
-
Reduced Non-specific Binding: PEGylation is a well-known strategy to reduce non-specific protein adsorption.
-
-
Disadvantages:
-
Commercially available PEG reagents can sometimes be heterogeneous mixtures of different chain lengths, which can complicate characterization.[4]
-
Quantitative Data on Spacer Arm Performance
The choice of spacer arm can have a measurable impact on the binding of a biotinylated peptide to streptavidin. Several studies have quantified these effects.
One study investigated the influence of spacer arm length on the binding of biotinylated microplates to enzyme-labeled streptavidin. The results demonstrated that a better dose-response curve was achieved as the "bridge length" between the biotin and the solid phase increased, suggesting that longer spacer arms reduce steric hindrance and improve binding.[5]
Another study comparing different spacer molecules found that hydrophilic PEG spacers improved the binding affinity of an aptamer-amphiphile compared to more hydrophobic alkyl spacers, which showed the greatest loss of affinity.[9]
| Spacer Arm Type | Key Characteristics | Impact on Binding Affinity | Impact on Solubility |
| Short Alkyl Chains (e.g., NHS-Biotin) | Hydrophobic, rigid | Can be limited by steric hindrance[5] | May decrease peptide solubility |
| Long Alkyl Chains (e.g., NHS-LC-Biotin) | Hydrophobic, more flexible | Generally improves binding over short chains[5][11] | May decrease peptide solubility |
| PEG Spacers (e.g., NHS-PEG4-Biotin) | Hydrophilic, highly flexible[6][7][10] | Significantly improves binding and assay sensitivity[3][9] | Increases peptide solubility[3][4] |
Experimental Protocols
The following are generalized protocols for on-resin biotinylation of peptides during SPPS. It is crucial to adapt these protocols based on the specific peptide sequence, resin, and biotinylation reagent used.
On-Resin N-terminal Biotinylation
This protocol is suitable for biotinylating the free N-terminal amine of a peptide synthesized on a solid support.
-
Resin Preparation: Following the final deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with dimethylformamide (DMF) (3 x 5 mL per gram of resin).
-
Biotinylation Reagent Activation:
-
Dissolve 2 equivalents of the NHS-ester of the biotin-spacer arm reagent in DMF.
-
Add 2 equivalents of a coupling agent like HBTU and 4 equivalents of a base such as diisopropylethylamine (DIEA).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction: Add the activated biotinylation reagent solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[12]
-
Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the reaction.[12] A negative Kaiser test (beads remain colorless) indicates complete biotinylation.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), dichloromethane (B109758) (DCM) (3 x 5 mL), and methanol (B129727) (3 x 5 mL).
-
Cleavage and Deprotection: Dry the resin and proceed with standard cleavage and deprotection protocols appropriate for the peptide and resin used.
Biotinylation of a Lysine Side Chain
This protocol allows for the incorporation of a biotin moiety at a specific position within the peptide sequence using a lysine residue with an orthogonal protecting group (e.g., Fmoc-Lys(Dde)-OH).
-
Selective Deprotection: After completing the peptide synthesis, selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine (B178648) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Biotinylation: Proceed with the biotinylation reagent activation and coupling reaction as described in steps 2 and 3 of the N-terminal biotinylation protocol.
-
Final Steps: Follow steps 4-6 of the N-terminal biotinylation protocol for reaction monitoring, washing, and cleavage.
Logical Framework for Spacer Arm Selection
The selection of an appropriate spacer arm is a critical decision in the design of a biotinylated peptide. The following diagram illustrates a logical workflow to guide this choice.
Caption: A decision-making flowchart for selecting the optimal spacer arm in biotinylation.
Conclusion
The choice of a spacer arm in biotinylation reagents for SPPS is not a one-size-fits-all decision. Researchers must consider the specific application, the properties of the peptide, and the potential for steric hindrance and solubility issues. While short alkyl spacers may suffice for some applications, longer and more hydrophilic PEG spacers often provide superior performance by enhancing binding affinity and improving the solubility of the final conjugate. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their biotinylation strategies and achieve more reliable and reproducible results.
References
- 1. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Biotinylation Reagents [sigmaaldrich.com]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 9. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biotinylation of an enkephalin-containing heptapeptide via various spacer arms. Synthesis, comparative binding studies toward avidin, and application as substrates in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Performance of different coupling reagents with Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
For researchers engaged in peptide synthesis and drug development, the efficient incorporation of modified amino acids is a critical step. Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a key building block for introducing biotin (B1667282) labels, presents unique challenges due to its steric bulk and limited solubility. The choice of coupling reagent is paramount to overcoming these hurdles and achieving high coupling efficiency and purity. This guide provides an objective comparison of commonly used coupling reagents for this specific application, supported by experimental insights and detailed protocols.
Understanding the Challenge: The Properties of this compound
The structure of this compound, with its bulky biotin and aminocaproyl linker, can lead to significant steric hindrance during the coupling reaction. Furthermore, its solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF) can be limited, potentially leading to incomplete reactions and lower yields.[1] A 0.1 M solution in N-methyl-2-pyrrolidone (NMP) can be achieved with heating, and its solubility in DMF is improved with the addition of diisopropylethylamine (DIPEA).[1]
Comparative Performance of Coupling Reagents
The selection of a coupling reagent can dramatically impact the success of incorporating this compound. While direct comparative studies for this specific amino acid are not extensively published, we can extrapolate performance based on the known reactivity of these reagents with other sterically hindered or "difficult" amino acids.[2][3]
| Coupling Reagent | Activation Mechanism & Key Features | Performance with Bulky Residues | Risk of Racemization | Recommended For |
| HATU | Forms a highly reactive OAt-active ester.[2][4] Known for rapid and efficient couplings.[2][3][5] | Excellent . Considered superior for difficult couplings and sterically hindered amino acids.[2][3][6] | Low. The HOAt moiety minimizes racemization.[2][3] | Demanding syntheses where high efficiency and purity are critical. |
| HBTU | Forms an OBt-active ester, which is less reactive than the OAt-ester from HATU.[2] | Good . Generally effective but may be slower and less efficient than HATU for challenging couplings.[2] | Higher than HATU, especially in the absence of an additive like HOBt.[2][3] | Routine peptide synthesis, offering a balance of performance and cost.[7] |
| HCTU | A 6-chloro-HOBt-based uronium salt, leading to higher reaction rates than HBTU.[8] | Very Good . Often shows comparable or even superior performance to HATU at a lower cost.[7] | Low. | A cost-effective alternative to HATU for many applications, including difficult couplings.[7] |
| PyBOP | A phosphonium (B103445) salt-based reagent.[5][9] | Good . Effective for many couplings, but may be less reactive than uronium salts in some cases.[5] | Low. | Situations where avoiding the byproducts of uronium-based reagents is a priority.[7] |
| DIC/Oxyma | A carbodiimide-based activation with an oxime additive.[10][11] | Good . The combination is effective and has a lower risk of side reactions compared to DIC alone.[10][11] | Low. Oxyma is an excellent racemization suppressant.[10][12] | A versatile and cost-effective option, particularly when base-free conditions are desired.[8] |
Experimental Protocols
Below are generalized protocols for coupling this compound using different classes of coupling reagents. It is crucial to optimize these protocols for your specific peptide sequence and synthesis scale.
Protocol 1: Coupling with Uronium/Phosphonium Reagents (HATU, HBTU, HCTU, PyBOP)
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[13]
-
Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the chosen coupling reagent (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in a minimal amount of NMP or a DMF/DIPEA mixture to ensure complete dissolution.[1][7]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.
-
-
Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[7]
-
-
Monitoring:
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Protocol 2: Coupling with DIC/Oxyma
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in a suitable solvent (e.g., DMF/DCM 1:1).[10][12]
-
Add DIC (3 equivalents) to the solution and pre-activate for 1.5-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30 minutes to 2 hours.[10]
-
-
Washing and Monitoring:
-
Follow the same washing and monitoring procedures as in Protocol 1.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing coupling reagents and the chemical logic of the coupling reaction.
Caption: Experimental workflow for comparing coupling reagent efficiency.
Caption: General mechanism of coupling reagent activation and peptide bond formation.
Conclusion and Recommendations
For the successful incorporation of the sterically demanding and poorly soluble this compound, high-performance coupling reagents are recommended.
-
HATU stands out as the reagent of choice for maximizing coupling efficiency and minimizing side reactions, especially in challenging sequences.[2][6] Its rapid reaction kinetics can help overcome the steric hindrance of the biotin moiety.
-
HCTU presents a highly effective and more economical alternative to HATU, often delivering comparable results.[7]
-
DIC/Oxyma is a robust and cost-effective option, particularly beneficial for its low risk of racemization and the ability to perform couplings under base-free conditions, which can be advantageous for sensitive peptide sequences.[8][10]
Regardless of the chosen reagent, careful attention to the solubility of this compound is critical. The use of NMP or DMF/DIPEA mixtures for dissolution and pre-activation is strongly advised to ensure the availability of the amino acid for the coupling reaction. Researchers should empirically determine the optimal coupling time and temperature for their specific peptide to achieve the highest possible yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americapeptide.com [americapeptide.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
Safety Operating Guide
Proper Disposal of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a biotinylated and Fmoc-protected amino acid commonly utilized in peptide synthesis and bioconjugation applications. In the absence of specific disposal protocols from the manufacturer, it is imperative to handle this compound as a hazardous chemical waste to mitigate potential risks.
I. Core Principles for Safe Disposal
The foundational principle for disposing of this compound is to treat it as hazardous chemical waste unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This precautionary approach ensures the highest standards of safety and regulatory adherence.
Key safety precautions during handling and disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust particles.
-
Environmental Protection: Prevent the compound and its containers from entering drains or waterways.
II. Step-by-Step Disposal Procedures
The following procedures outline the disposal process for both solid waste and solutions containing this compound.
A. Disposal of Solid Waste
This category includes unused or expired solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves.
-
Containerization:
-
Collect all solid waste in a designated, chemically compatible, and sealable hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[2]
-
Ensure the container is in good condition and free from leaks.[1]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[2]
-
Clearly write the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant," "Handle with Caution").
-
Record the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and segregated from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
B. Disposal of Liquid Waste
Liquid waste may be generated from solutions used in experimental protocols, such as dissolving the compound in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Containerization:
-
Collect all liquid waste containing this compound in a sealable, chemically resistant hazardous waste container.
-
-
Labeling:
-
Label the container with a "Hazardous Waste" sticker.
-
List all chemical constituents and their approximate concentrations, for example, "this compound in DMF."
-
-
Storage:
-
Store the liquid waste container in the designated hazardous waste accumulation area, ensuring it is sealed to prevent evaporation.
-
-
Final Disposal:
-
Follow your institution's established procedures for the disposal of liquid hazardous waste, which will typically involve collection by the EHS department or a certified contractor.
-
III. Quantitative Data Summary
| Property | Value | Source/Notes |
| Chemical Formula | C₃₇H₄₉N₅O₇S | Based on chemical structure. |
| Molecular Weight | 707.88 g/mol | Based on chemical formula. |
| Appearance | Solid | General characteristic of Fmoc-amino acids. |
| Solubility | Soluble in organic solvents (e.g., DMF, NMP). | Fmoc-protected amino acids are typically soluble in polar aprotic solvents. The biotin (B1667282) moiety may slightly alter solubility characteristics. |
| Hazard Classification | Treat as hazardous chemical waste. | Precautionary measure in the absence of specific data. The Fmoc group and the nature of the compound as a fine chemical warrant careful handling. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Lys(biotinyl-e-aminocaproyl)-OH. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for handling this solid compound.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Eye Protection | Safety goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect clothing and skin.[2] For more extensive handling, fire/flame resistant and impervious clothing may be necessary.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if dust formation is likely, a full-face respirator should be used.[1] Work should be conducted in a well-ventilated area.[1] |
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.[1]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1] Do not breathe dust, gas, or vapors.[1]
-
Tool Usage: Use non-sparking tools to prevent ignition sources.[1]
-
Hygiene: Practice good industrial hygiene.[4] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4][5] Contaminated clothing should be removed immediately and washed before reuse.[1][5]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Keep the compound away from incompatible materials and foodstuff containers.[1]
-
The recommended storage temperature is -20°C.[6]
Spill and First Aid Procedures
Spill Response:
-
Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Personal Protection: Wear appropriate personal protective equipment, including chemical-impermeable gloves, during cleanup.[1]
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1]
First Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
Disposal Plan
While this compound is not classified as a hazardous waste under RCRA, it is crucial to follow institutional and local guidelines for chemical waste disposal to prevent environmental pollution.[7]
-
Segregation: Collect waste material in a clearly labeled, sealed container separate from other waste streams.
-
Labeling: The waste container must be labeled with the chemical name and any potential hazards.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to determine the appropriate disposal method. Some non-hazardous chemical waste can be disposed of in the regular trash or down the drain, but this requires approval from the EHS office.[8][9][10]
-
Empty Containers: Empty containers should be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[7] After rinsing, the container labels should be defaced before disposal in the regular trash.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. peptide.com [peptide.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
